molecular formula C9H3F3N2 B072874 2-Trifluoromethyl-terephthalonitrile CAS No. 1483-44-9

2-Trifluoromethyl-terephthalonitrile

Cat. No.: B072874
CAS No.: 1483-44-9
M. Wt: 196.13 g/mol
InChI Key: DUUMYHFOWOROMS-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-terephthalonitrile is a high-value, multifunctional aromatic nitrile intermediate distinguished by the presence of a strategically positioned trifluoromethyl (CF3) group. Its primary research utility lies in serving as a critical precursor in heterocyclic synthesis, particularly for the construction of phthalocyanines and porphyrin analogs. The strong electron-withdrawing nature of both the nitrile and CF3 groups significantly alters the electronic properties of these macrocycles, leading to enhanced performance in applications such as organic semiconductors, dye-sensitized solar cells (DSSCs), and non-linear optical materials. Furthermore, this compound is extensively employed in medicinal chemistry for the development of novel pharmacophores. The CF3 group is a key motif known to improve a molecule's metabolic stability, lipophilicity, and membrane permeability. As such, this compound is a vital building block in the synthesis of potential agrochemicals (e.g., herbicides, pesticides) and pharmaceutical candidates, including kinase inhibitors and antimicrobial agents. Its mechanism of action is not inherent but is conferred upon its derivatives, which can act through various pathways, including enzyme inhibition or light absorption/emission, depending on the final molecular architecture. This reagent offers researchers a versatile handle for introducing a highly functionalized, electron-deficient benzene core into complex molecular systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMYHFOWOROMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475777
Record name 2-Trifluoromethyl-terephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-44-9
Record name 2-Trifluoromethyl-terephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Trifluoromethyl-terephthalonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of published data, this document presents a proposed synthetic pathway based on well-established chemical principles, alongside predicted characterization data derived from the analysis of analogous compounds. Detailed experimental protocols, structured data tables for easy reference, and workflow visualizations are included to facilitate further research and application of this versatile molecule.

Introduction

This compound is an aromatic compound featuring a trifluoromethyl group and two nitrile functionalities on a benzene ring. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of complex molecular architectures. Its structural motifs are of particular interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of high-performance polymers and functional materials.

This guide outlines a proposed synthetic route and the expected analytical characterization of this compound, providing a foundational resource for researchers in organic synthesis and drug discovery.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, a versatile and widely used method for the conversion of an amino group on an aromatic ring to a cyano group.[1][2] The proposed starting material for this synthesis is 2-Trifluoromethyl-1,4-phenylenediamine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step, one-pot procedure involving diazotization of the diamine followed by cyanation.

Synthesis_Workflow Start 2-Trifluoromethyl-1,4-phenylenediamine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Intermediate Bis(diazonium) Salt Intermediate Diazotization->Intermediate Cyanation Sandmeyer Reaction (CuCN, KCN) Intermediate->Cyanation Product This compound Cyanation->Product Purification Purification (Extraction, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

  • 2-Trifluoromethyl-1,4-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Trifluoromethyl-1,4-phenylenediamine (1.0 eq) in a 3 M solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (2.5 eq) and potassium cyanide (5.0 eq) in deionized water.

    • Cool this solution to 0 °C.

    • Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds containing trifluoromethyl and cyano groups.[3][4][5][6]

Parameter Expected Value/Observation
Molecular Formula C₉H₃F₃N₂
Molecular Weight 196.13 g/mol
Appearance White to off-white solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
¹H NMR Aromatic protons expected in the range of δ 7.5-8.5 ppm. The three aromatic protons will likely show a complex splitting pattern (doublets and multiplets) due to coupling.
¹³C NMR Aromatic carbons expected in the range of δ 110-140 ppm. The nitrile carbons will appear around δ 115-120 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[7]
¹⁹F NMR A single resonance for the -CF₃ group is expected, likely as a singlet.
IR (Infrared) Spectroscopy -C≡N stretch: ~2230 cm⁻¹ (strong, sharp peak) -C-F stretches: ~1100-1350 cm⁻¹ (strong, broad peaks) Aromatic C-H stretches: ~3050-3100 cm⁻¹ Aromatic C=C stretches: ~1450-1600 cm⁻¹
Mass Spectrometry (MS) [M]⁺ at m/z = 196.13. Fragmentation may involve the loss of HCN (m/z = 169) and CF₃ (m/z = 127).

Logical Relationships in Characterization

The characterization of the synthesized compound follows a logical workflow to confirm its identity and purity.

Characterization_Workflow cluster_structure Spectroscopic Methods Start Synthesized Product Purity Purity Assessment (TLC, HPLC) Start->Purity Structure Structural Elucidation Purity->Structure NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Confirmation Final Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a practical, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the reliable Sandmeyer reaction, offers a clear path for its laboratory preparation. The tabulated characterization data, derived from established spectroscopic principles of related molecules, will serve as a valuable reference for confirming the identity and purity of the synthesized compound. It is anticipated that this guide will stimulate further research into the applications of this promising molecule in drug development and materials science.

References

An In-depth Technical Guide to 2-Trifluoromethyl-terephthalonitrile (CAS 1483-44-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Trifluoromethyl-terephthalonitrile, a key building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a trifluoromethyl group, which imparts unique electronic and steric properties. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials. A summary of its key quantitative data is presented below.

PropertyValue
CAS Number 1483-44-9
Molecular Formula C₉H₃F₃N₂
Molecular Weight 196.13 g/mol
Physical State Solid
Melting Point 76-80 °C
Boiling Point 235.6±40.0 °C (Predicted)
Density 1.42±0.1 g/cm³ (Predicted)
pKa -5.25±0.50 (Predicted)

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are often proprietary or found within detailed research publications, typical spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl and cyano groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the nitrile carbons, and the carbon of the trifluoromethyl group, with the latter showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration (typically around 2230 cm⁻¹) and C-F stretching vibrations of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of cyano and trifluoromethyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a terephthalonitrile scaffold or the construction of the aromatic ring with the desired substituents in place. A common synthetic strategy is the Sandmeyer reaction, starting from an appropriately substituted aniline.

Illustrative Synthetic Protocol (Sandmeyer Reaction Approach):

  • Diazotization: 2-Amino-5-cyanobenzotrifluoride is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The reaction is typically monitored for the absence of starting aniline using a starch-iodide paper test.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide dissolved in a solution of sodium or potassium cyanide. The reaction is often heated to facilitate the displacement of the diazonium group by the cyanide group.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Role in Drug Discovery and Development

The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups can influence the electronic properties of the aromatic ring, which can be crucial for molecular recognition and interaction with protein targets. This makes it a valuable precursor for the development of inhibitors for various enzymes and receptors implicated in disease.

Below is a conceptual workflow illustrating the integration of trifluoromethylated building blocks like this compound in a typical drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen LeadOpt Lead Optimization (SAR Studies) HitGen->LeadOpt BuildingBlock 2-Trifluoromethyl- terephthalonitrile BuildingBlock->LeadOpt Synthesis of Analogs PKPD Pharmacokinetics & Pharmacodynamics LeadOpt->PKPD PKPD->LeadOpt Preclinical Preclinical Studies (Toxicology, Formulation) PKPD->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Drug discovery workflow incorporating trifluoromethylated building blocks.

The following diagram illustrates the general logic of how the introduction of a trifluoromethyl group can modulate the properties of a drug candidate.

Trifluoromethyl_Effects cluster_properties Modulated Physicochemical Properties cluster_outcomes Improved Pharmacological Profile Start Parent Molecule (Drug Lead) CF3_Intro Introduction of -CF3 Group Start->CF3_Intro Lipophilicity Increased Lipophilicity CF3_Intro->Lipophilicity MetabolicStability Enhanced Metabolic Stability (Blocks Oxidation Sites) CF3_Intro->MetabolicStability BindingAffinity Altered Binding Affinity (Electronic & Steric Effects) CF3_Intro->BindingAffinity Bioavailability Improved Bioavailability Lipophilicity->Bioavailability MetabolicStability->Bioavailability Potency Increased Potency BindingAffinity->Potency ReducedDosage Reduced Dosage Potency->ReducedDosage

Caption: Impact of trifluoromethyl group introduction on drug properties.

A Technical Guide to the Spectroscopic Analysis of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Trifluoromethyl-terephthalonitrile.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
¹H 7.8 - 8.2Multiplet-The aromatic protons are expected to be in the deshielded region due to the electron-withdrawing nature of the cyano and trifluoromethyl groups.
¹³C 130 - 140Multiplet-Aromatic carbons.
~123QuartetJ(C,F) ≈ 272 HzCarbon of the trifluoromethyl group.[1]
~135QuartetJ(C,F) ≈ 33 HzCarbon atom attached to the trifluoromethyl group.[1]
115 - 118Singlet/Triplet-Carbons of the cyano groups.
¹⁹F -60 to -65Singlet-Relative to CFCl₃. The chemical shift for a trifluoromethyl group on an aromatic ring is typically in this range.[2]

Table 2: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Assignment Notes
3100 - 3000Medium to WeakAromatic C-H stretchCharacteristic of sp² C-H bonds.[3]
2240 - 2220Strong, SharpC≡N stretch (nitrile)This is a very characteristic and clean peak for aromatic nitriles.[4]
1600 - 1450Medium to WeakC=C aromatic ring stretchMultiple bands are expected in this region.
1350 - 1150StrongC-F stretchThe trifluoromethyl group will have strong absorptions in this region.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Impact Ionization)

m/z Relative Intensity Proposed Fragment Notes
210High[M]⁺Molecular ion peak.
191Medium[M-F]⁺Loss of a fluorine atom.
184Medium[M-CN]⁺Loss of a cyano group.
141High[M-CF₃]⁺Loss of the trifluoromethyl group, likely a stable fragment.
76Medium[C₆H₄]⁺Benzyne radical cation resulting from fragmentation.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

    • The final sample height in the NMR tube should be approximately 4-6 cm.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.[9]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[9]

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[9]

    • Acquire the free induction decay (FID) data using appropriate pulse sequences and acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C≡N, C-F, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Procedure (Electron Impact - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • The sample is vaporized in the ion source.[11]

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][13]

    • This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.[12][13]

  • Mass Analysis:

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[12]

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.[5][14]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation synthesis Synthesis of 2-Trifluoromethyl- terephthalonitrile ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms_data Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Connectivity & 3D Structure nmr->nmr_data structure Structure Confirmation ms_data->structure ir_data->structure nmr_data->structure

Caption: Workflow for the spectroscopic identification of an organic compound.

References

In-Depth Technical Guide: 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoromethyl-terephthalonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure has not been reported in the literature, this document consolidates available information on its synthesis, predicted structural properties, and relevant spectroscopic data from closely related analogs. This guide offers a robust starting point for researchers interested in the synthesis and application of this and similar molecules. Included are a proposed synthetic protocol, an analysis of potential intermolecular interactions that would govern its crystal packing, and representative analytical data to aid in its characterization.

Introduction

Trifluoromethylated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. This electron-withdrawing moiety can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. Terephthalonitriles, on the other hand, are important precursors for various functional materials, including phthalocyanines and other macrocycles. The combination of these two functionalities in this compound presents a molecule with potential applications in the development of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis and predicted structural characteristics in the absence of direct crystallographic data.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is via a Sandmeyer-type reaction, a versatile method for the transformation of aryl amines into a variety of functional groups.[1][2] The proposed synthetic pathway would start from the commercially available 2-amino-5-(trifluoromethyl)benzonitrile.

Experimental Protocol: Proposed Sandmeyer Cyanation

Materials:

  • 2-Amino-5-(trifluoromethyl)benzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

    • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane or toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation cluster_purification Purification A 2-Amino-5-(trifluoromethyl)benzonitrile B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Crude this compound B->C CuCN, NaCN 50-60 °C D Pure this compound C->D Column Chromatography

A proposed synthetic workflow for this compound.

Predicted Crystal Structure and Intermolecular Interactions

While no experimental crystal structure for this compound is available, we can predict its solid-state packing based on known interactions of trifluoromethyl and cyano groups on aromatic rings. The crystal lattice is likely to be stabilized by a combination of dipole-dipole interactions, C-H···N hydrogen bonds, and C-F···π interactions. The trifluoromethyl group is a poor hydrogen bond acceptor but can participate in C-F···H and C-F···F interactions.

The planar aromatic core will likely favor π-π stacking, while the cyano and trifluoromethyl groups will dictate the specific arrangement of molecules to maximize favorable electrostatic interactions. The strong dipole of the C≡N bond will likely lead to antiparallel arrangements of neighboring molecules.

G Predicted Intermolecular Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 A C≡N B Aromatic Ring A->B C CF₃ B->C D C-H B->D F Aromatic Ring B->F π-π Stacking C->F C-F···π Interaction E C≡N D->E C-H···N Hydrogen Bond E->F G CF₃ F->G H C-H F->H

Predicted intermolecular interactions for this compound.

Representative Analytical Data

The following tables summarize representative spectroscopic data for compounds closely related to this compound. This data can serve as a reference for the characterization of the target compound.

Table 1: Representative ¹H and ¹³C NMR Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(Trifluoromethyl)benzonitrile[3]CDCl₃7.86-7.68 (m, 4H)134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2
4-(Trifluoromethyl)benzonitrile[4]CDCl₃7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H)134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2
3-(Trifluoromethyl)benzonitrile[5]--Data available, specific shifts not listed in abstract

Note: The actual shifts for this compound will be influenced by the presence of the second cyano group.

Table 2: Representative FT-IR and Mass Spectrometry Data

Analysis TypeFunctional Group / FragmentExpected Range / m/zReference
FT-IR C≡N stretch (aromatic)2240-2220 cm⁻¹[6]Aromatic nitriles generally show a sharp, intense absorption in this region.[6][7]
C-F stretch (CF₃)1350-1120 cm⁻¹ (multiple strong bands)The trifluoromethyl group exhibits strong, characteristic absorptions.[8]
Aromatic C-H stretch> 3000 cm⁻¹Typical for aromatic compounds.
Mass Spec (EI) Molecular Ion (M⁺)Expected at m/z 196The molecular weight of C₉H₃F₃N₂ is 196.13 g/mol .
[M-CF₃]⁺m/z 127Loss of the trifluoromethyl group is a common fragmentation pathway.[9]
[M-CN]⁺m/z 170Loss of a cyano group.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive theoretical and practical framework for its study. The proposed Sandmeyer synthesis offers a viable route for its preparation, and the analysis of potential intermolecular forces provides insight into its likely solid-state behavior. The representative spectroscopic data from analogous compounds will be invaluable for its characterization. Further research to crystallize and fully characterize this compound is warranted to unlock its full potential in medicinal chemistry and materials science.

References

Solubility Profile of 2-Trifluoromethyl-terephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from related molecules, predicts solubility in common organic solvents, and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Predicted Solubility of this compound

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Based on the structure of this compound, which contains a polar trifluoromethyl group and two nitrile groups on an aromatic ring, its solubility in various common organic solvents can be predicted. The following table summarizes the predicted solubility, drawing parallels with structurally similar compounds like benzonitrile and other fluorinated aromatic nitriles. Benzonitrile is known to be soluble in polar solvents and partially miscible with alcohols. Similarly, tetrafluoroterephthalonitrile has been reported to be soluble in hot methanol.

Solvent NameChemical FormulaPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighHighly polar aprotic solvent, effective at dissolving polar and aromatic compounds.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HHighPolar aprotic solvent with a strong ability to solvate a wide range of organic molecules.
Acetone(CH₃)₂COModerate to HighA polar aprotic solvent capable of dissolving many organic compounds.
Tetrahydrofuran (THF)C₄H₈OModerateA less polar ether solvent, but its use in the synthesis of related compounds suggests it can be a suitable solvent.
AcetonitrileCH₃CNModerateA polar aprotic solvent commonly used for dissolving nitriles.
MethanolCH₃OHModerate (potentially higher with heating)A polar protic solvent; heating may be required to achieve significant solubility, similar to tetrafluoroterephthalonitrile.
EthanolC₂H₅OHModerateA polar protic solvent, likely to show similar solubility characteristics to methanol.
DichloromethaneCH₂Cl₂Low to ModerateA non-polar solvent, likely to be less effective at dissolving the polar solute.
TolueneC₇H₈LowA non-polar aromatic solvent, unlikely to be a good solvent for a polar molecule.
HexaneC₆H₁₄LowA non-polar aliphatic solvent, predicted to have poor solvating power for the target compound.
WaterH₂OVery LowThe hydrophobic aromatic ring and trifluoromethyl group are expected to result in very low aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following is a detailed methodology for determining the solubility of the compound in a range of organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Gravimetric Method

This method is suitable for a quick, semi-quantitative assessment of solubility.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a tared vial.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add a further known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.

  • Calculation: The solubility can be estimated based on the total mass of solute dissolved in the known volume of solvent.

Isothermal Equilibrium Method followed by HPLC Analysis

This method provides accurate and quantitative solubility data.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the test solvent using the following equation:

    Solubility (g/L) = (Concentration from HPLC) × (Dilution Factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output start Start weigh_solute Weigh 2-Trifluoromethyl- terephthalonitrile start->weigh_solute add_solvent Add known volume of organic solvent weigh_solute->add_solvent create_slurry Create excess solute slurry add_solvent->create_slurry agitate Agitate at constant temperature (e.g., 24-72h) create_slurry->agitate centrifuge Centrifuge to separate solid and liquid phases agitate->centrifuge withdraw_supernatant Withdraw supernatant centrifuge->withdraw_supernatant dilute_sample Dilute sample with known volume of solvent withdraw_supernatant->dilute_sample hplc_analysis Analyze by HPLC dilute_sample->hplc_analysis calculate_solubility Calculate Solubility hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Theoretical Examination of 2-Trifluoromethyl-terephthalonitrile: A Computational Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of 2-Trifluoromethyl-terephthalonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust, industry-standard computational methodology based on Density Functional Theory (DFT). The presented data is representative and intended to serve as a practical guide for researchers initiating theoretical investigations into this and similar compounds.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4 (terephthalonitrile) and a trifluoromethyl (-CF3) group at position 2. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl substituents is expected to significantly influence the electronic landscape of the molecule.[1] These features are of considerable interest in medicinal chemistry and materials science, as they can modulate properties such as molecular recognition, reactivity, and charge transport. Theoretical calculations are an indispensable tool for predicting these properties and guiding further experimental work.

Computational Methodology: A Detailed Protocol

The electronic properties of this compound can be effectively calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[2][3][4][5] The following protocol outlines a standard and reliable approach.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Protocol Steps:

  • Geometry Optimization:

    • An initial 3D structure of this compound is constructed.

    • The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation.

    • Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and well-validated functional for this purpose.[2][4][5][6]

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions that are important for describing the electron distribution in a molecule with electronegative atoms.[2][4]

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7]

    • Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.

    • Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

The following diagram illustrates the computational workflow:

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Properties initial_structure Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy freq_calc->sp_energy Verified Minimum electronic_properties HOMO, LUMO, Energy Gap sp_energy->electronic_properties reactivity IP, EA, Hardness, etc. sp_energy->reactivity esp_map Electrostatic Potential Map sp_energy->esp_map dipole Dipole Moment sp_energy->dipole

Caption: Computational workflow for determining the electronic properties of this compound using DFT.

Representative Electronic Properties

The following table summarizes the expected quantitative data for the electronic properties of this compound, as would be calculated by the aforementioned DFT protocol. These values are illustrative and based on typical results for similar fluorinated and nitrile-containing aromatic compounds.

PropertySymbolRepresentative ValueUnit
Highest Occupied Molecular OrbitalEHOMO-8.5 to -7.5eV
Lowest Unoccupied Molecular OrbitalELUMO-2.0 to -1.0eV
HOMO-LUMO Energy GapΔE6.5 to 5.5eV
Ionization PotentialIP8.5 to 7.5eV
Electron AffinityEA2.0 to 1.0eV
Electronegativityχ5.25 to 4.25eV
Chemical Hardnessη3.25 to 2.75eV
Electrophilicity Indexω4.25 to 3.28eV
Dipole Momentµ3.0 to 4.5Debye

Discussion and Interpretation

The presence of two nitrile groups and a trifluoromethyl group, all of which are strongly electron-withdrawing, is anticipated to have a profound effect on the electronic properties of the terephthalonitrile core.

  • Lowered HOMO and LUMO Energies: The electron-withdrawing nature of the substituents will stabilize both the HOMO and LUMO, resulting in lower energy levels compared to unsubstituted benzene or terephthalonitrile.

  • Large HOMO-LUMO Gap: A significant energy gap is expected, which suggests high kinetic stability and low reactivity. This is a common feature in molecules with strong electron-withdrawing groups.

  • High Ionization Potential and Electron Affinity: The molecule is expected to have a high ionization potential, making it difficult to remove an electron, and a relatively high electron affinity, indicating a favorable energy change upon accepting an electron.

  • Significant Dipole Moment: The asymmetrical substitution pattern is likely to result in a notable molecular dipole moment, which can influence its solubility and intermolecular interactions.

Conclusion

References

Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Nitrile Groups in 2-Trifluoromethyl-terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized aromatic compound featuring a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 4, and a trifluoromethyl (-CF3) group at position 2. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the two nitrile groups. This technical guide provides a comprehensive overview of the known and anticipated reactivity of these nitrile groups, with a focus on applications in materials science and drug discovery. The trifluoromethyl group is a key substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3]

The key structural feature of this compound is the electronic asymmetry imparted by the -CF3 group. This asymmetry is expected to differentiate the reactivity of the nitrile group ortho to the -CF3 group (at position 1) from the nitrile group para to it (at position 4). The strong inductive effect of the -CF3 group renders the entire aromatic ring electron-deficient, increasing the electrophilicity of the carbon atoms in the nitrile groups and making them more susceptible to nucleophilic attack.

Core Reactivity of the Nitrile Groups

The nitrile groups in this compound are versatile functional handles that can undergo a variety of chemical transformations. The primary reactions include cyclotetramerization, hydrolysis, reduction, and cycloaddition.

Cyclotetramerization to Phthalocyanines

A significant and well-documented reaction of phthalonitrile derivatives is their template-driven cyclotetramerization to form phthalocyanines.[1][4] These macrocyclic compounds have extensive applications as dyes, catalysts, and in photodynamic therapy. The electron-withdrawing trifluoromethyl groups can enhance the solubility and electrochemical properties of the resulting phthalocyanine. The synthesis typically involves heating the phthalonitrile precursor in the presence of a metal salt, which acts as a template for the macrocycle formation.

Experimental Protocol: Synthesis of Metalated Trifluoromethyl-Substituted Phthalocyanine

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (4 equivalents) and a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) (1 equivalent).

  • Solvent and Base: Add a high-boiling point solvent such as dimethylaminoethanol (DMAE) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a methanol/water solution. Filter the solid and wash extensively with water, methanol, and acetone to remove unreacted starting materials and byproducts.

  • Final Purification: The crude phthalocyanine can be further purified by column chromatography on silica gel or by sublimation under high vacuum.

Table 1: Representative Data for Phthalocyanine Synthesis from Substituted Phthalonitriles

Precursor Metal Salt Solvent Temperature (°C) Time (h) Yield (%) Reference
4-tert-Butylphthalonitrile Zn(OAc)₂ DMAE 150 24 85 [5]
4-Nitrophthalonitrile CoCl₂ DMAE 150 12 70-80 [6]

| Phthalonitrile | CuCl₂ | None (solid-state) | 200 | 2 | >90 |[5] |

Note: Data in this table is for analogous phthalonitrile precursors to illustrate typical reaction conditions and yields.

G cluster_workflow Workflow: Phthalocyanine Synthesis start 2-Trifluoromethyl- terephthalonitrile (4 eq.) + Metal Salt (1 eq.) reagents High-boiling solvent (e.g., DMAE) + Base (e.g., DBU) reaction Reflux (140-160 °C) 12-24 hours start->reaction reagents->reaction precipitation Precipitate in Methanol/Water reaction->precipitation filtration Filter and Wash (Water, MeOH, Acetone) precipitation->filtration purification Column Chromatography or Sublimation filtration->purification product Trifluoromethyl-substituted Metallo-Phthalocyanine purification->product

Caption: Generalized workflow for the synthesis of metallo-phthalocyanines.

Hydrolysis of Nitrile Groups

Nitrile groups can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids. Given the two non-equivalent nitrile groups in this compound, stepwise and selective hydrolysis may be possible. The nitrile group at position 1, being ortho to the strongly electron-withdrawing -CF3 group, is expected to be more electrophilic and thus potentially more reactive towards nucleophilic attack by water or hydroxide ions.

Experimental Protocol: Selective Hydrolysis (Hypothetical)

  • Selective Mono-hydrolysis: Treat this compound with one equivalent of NaOH in an ethanol/water mixture at a controlled, moderate temperature (e.g., 40-50 °C). The reaction would need careful monitoring to isolate the intermediate mono-amide or mono-carboxylic acid.

  • Complete Dihydrolysis: Use stronger conditions, such as concentrated H₂SO₄ or excess NaOH at elevated temperatures (e.g., 100 °C), to hydrolyze both nitrile groups to the corresponding dicarboxylic acid.

G A 2-CF3-terephthalonitrile B Mono-amide/ Mono-acid Intermediate A->B Mild H+ or OH- C 2-CF3-terephthalamide/ 2-CF3-terephthalic acid B->C Strong H+ or OH-

Caption: Expected stepwise hydrolysis of this compound.

Reduction of Nitrile Groups

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes using milder reagents like diisobutylaluminum hydride (DIBAL-H). Similar to hydrolysis, the differential reactivity of the two nitrile groups could allow for selective reduction.

Table 2: Expected Products from Reduction Reactions

Reagent Expected Product(s) Reaction Pathway
LiAlH₄ (excess) 2-(Trifluoromethyl)-p-xylene-α,α'-diamine Full reduction of both nitriles
DIBAL-H (1 eq., low temp.) 4-Cyano-2-(trifluoromethyl)benzaldehyde Selective reduction of one nitrile

| DIBAL-H (excess) | 2-(Trifluoromethyl)terephthalaldehyde | Reduction of both nitriles |

G cluster_reduction Reduction Pathways start This compound amine Diamine Derivative start->amine LiAlH4 aldehyde Dialdehyde Derivative start->aldehyde DIBAL-H

Caption: Potential reduction pathways for this compound.

Cycloaddition Reactions

The electron-deficient nature of the nitrile groups in this compound makes them potential dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with nitrile imines, generated in situ, could lead to the formation of 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.[7] This provides a pathway to complex, trifluoromethyl-substituted heterocyclic systems.

Experimental Protocol: [3+2] Cycloaddition with Nitrile Imines (Generalized)

  • Nitrile Imine Generation: In a suitable solvent like dichloromethane, generate the nitrile imine in situ from a hydrazonyl chloride precursor by adding a base (e.g., triethylamine) at room temperature.

  • Cycloaddition: Add this compound to the solution containing the nitrile imine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Purification: Purify the resulting triazole product by column chromatography.

Applications in Drug Development and Materials Science

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[8] The nitrile group itself can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. Furthermore, the heterocyclic products derived from the nitrile groups, such as triazoles or tetrazoles (from reaction with azides), are prevalent in many FDA-approved drugs.

G cluster_drug_design Role in Drug Design start 2-CF3-terephthalonitrile prop Enhanced Lipophilicity & Metabolic Stability (from -CF3 group) start->prop func VersatileFunctionalHandle (from -CN groups) start->func candidate Drug Candidate Scaffolds prop->candidate het Access to Heterocycles (Triazoles, Tetrazoles) func->het het->candidate

Caption: Logical relationships in the application of the title compound in drug design.

Polymer Synthesis

Aromatic dinitriles are valuable monomers for the synthesis of high-performance polymers. For instance, tetrafluoroterephthalonitrile is a key intermediate for Polymers of Intrinsic Microporosity (PIMs).[9] By analogy, this compound could be used in nucleophilic aromatic substitution polymerization reactions to create novel fluorinated polymers with unique thermal, mechanical, and gas separation properties.

Summary and Outlook

This compound is a highly functionalized building block with significant potential in both materials science and medicinal chemistry. The two nitrile groups, rendered electronically distinct and highly electrophilic by the adjacent trifluoromethyl substituent, offer a platform for a range of chemical transformations. The most established application is the synthesis of trifluoromethyl-substituted phthalocyanines. Further exploration into selective hydrolysis, reduction, and cycloaddition reactions is warranted to fully exploit the synthetic utility of this molecule. The insights provided in this guide are intended to serve as a foundation for researchers and developers working with this versatile compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-terephthalonitrile is an aromatic organic compound featuring a benzene ring substituted with one trifluoromethyl (-CF₃) group and two cyano (-CN) groups at the 1 and 4 positions. This unique combination of functional groups makes it a molecule of significant interest. The trifluoromethyl group is a well-known bioisostere for various functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, the dinitrile functionality serves as a versatile precursor for the synthesis of high-performance polymers, particularly phthalonitrile resins, which are renowned for their exceptional thermal and oxidative stability.[1][2]

This guide provides a comprehensive technical overview of the expected thermal stability and decomposition pathways of this compound. While specific experimental data for this exact compound is not extensively published, this document extrapolates from established principles of related fluorinated aromatics and phthalonitrile-based materials to provide a robust predictive analysis. This information is critical for professionals in drug development, for assessing shelf-life and degradation, and in materials science, for defining processing parameters for high-temperature applications.

Core Concepts: Predicting Thermal Stability

The thermal stability of a molecule is dictated by its chemical structure. For this compound, several features suggest a high resistance to thermal degradation:

  • Aromatic System: The inherent stability of the benzene ring provides a robust molecular core that requires significant energy to fragment.

  • Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond energy imparts exceptional resistance to both chemical and thermal cleavage, a property that is foundational to the design of many modern pharmaceuticals and stable materials.[3]

  • Nitrile Groups (-CN): Aromatic nitriles are thermally stable precursors for cross-linked polymers.[4] At elevated temperatures, nitrile groups can undergo cyclotrimerization to form highly stable triazine rings or other condensed aromatic structures, which is the basis for the extreme thermal stability of phthalonitrile resins.[1][5]

Collectively, these structural motifs indicate that this compound is a highly stable molecule, capable of withstanding elevated temperatures before significant decomposition occurs.

Quantitative Thermal Analysis Data

While specific experimental values for this compound are not available in the cited literature, the following table presents expected values based on data from analogous high-performance phthalonitrile polymers and fluorinated aromatic compounds.[5][6] These values serve as a benchmark for understanding the compound's anticipated performance.

Thermal Parameter Analytical Method Expected Value (in N₂ Atmosphere) Significance
Melting Point (Tₘ) DSC~190-210 °CDefines the transition from solid to liquid phase. A high Tₘ is typical for rigid, symmetric molecules like terephthalonitriles.[7]
Onset of Decomposition (Tₒₙₛₑₜ) TGA> 450 °CThe temperature at which measurable weight loss begins. Indicates the start of thermal degradation.[8]
5% Weight Loss Temp. (T₅) TGA> 500 °CA standard metric for thermal stability, representing the temperature at which 5% of the material's mass has been lost. Phthalonitrile polymers often exhibit T₅ values well above 450-500 °C.[1]
Char Yield at 800 °C TGA> 60%The percentage of material remaining as a carbonaceous residue at high temperatures. A high char yield is characteristic of compounds that form stable, cross-linked aromatic networks upon heating.[5]

Note: These are estimated values for illustrative purposes. Actual experimental results may vary.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, a suite of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

This is the primary method for quantifying thermal stability and decomposition kinetics.[9]

  • Objective: To determine the temperature-dependent mass loss of the sample.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of high-purity, dry this compound into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen gas (flow rate of 50-100 mL/min) to ensure an inert atmosphere.

    • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

    • Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as Tₒₙₛₑₜ, T₅, and the final char yield. The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

This technique is used to measure thermal transitions like melting and crystallization.

  • Objective: To determine the melting point (Tₘ) and other phase transitions.

  • Methodology:

    • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with nitrogen gas (20-50 mL/min).

    • Thermal Program: Equilibrate at a temperature below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition (e.g., 250 °C).

    • Data Acquisition: Record the differential heat flow between the sample and the reference.

    • Analysis: The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive method for identifying the specific chemical products of thermal decomposition.

  • Objective: To separate and identify the volatile and semi-volatile compounds produced during pyrolysis.

  • Methodology:

    • Sample Preparation: Place a small, precise amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis tube or foil.

    • Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a set temperature (e.g., 750 °C) to induce thermal decomposition.

    • GC Separation: The decomposition products (pyrolysates) are immediately swept by a carrier gas (e.g., helium) onto a GC column. The column separates the mixture of products based on their boiling points and affinity for the column's stationary phase.

    • MS Identification: As each separated component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, allowing for positive identification by comparison to spectral libraries.

Visualizations: Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Prep High-Purity Sample (this compound) TGA TGA Prep->TGA DSC DSC Prep->DSC PyGCMS Py-GC-MS Prep->PyGCMS TGA_Data Decomposition Profile (T₅, Char Yield) TGA->TGA_Data Mass vs. Temp DSC_Data Thermal Transitions (Melting Point) DSC->DSC_Data Heat Flow vs. Temp PyGCMS_Data Decomposition Products (Chemical Identity) PyGCMS->PyGCMS_Data Mass Spectra

Caption: Standard experimental workflow for characterizing thermal properties.

Decomposition_Pathway cluster_primary Primary Decomposition (>450°C) cluster_secondary Secondary Fragmentation (>600°C) cluster_products Final Products start This compound Polymerization Nitrile Cross-Linking (Triazine/Phthalocyanine Formation) start->Polymerization Heat Fragments Aromatic Ring Cleavage & C-CF₃ Bond Scission Polymerization->Fragments Higher Temp. Char N-doped Carbonaceous Char Polymerization->Char Fragments->Char Gases Volatile Products (HCN, F-compounds, etc.) Fragments->Gases

Caption: A proposed high-level thermal decomposition pathway.

Predicted Decomposition Pathway and Products

The thermal decomposition of this compound is expected to be a multi-step process dominated by its functional groups.

  • Initial Stage (Polymerization/Cross-Linking): At temperatures exceeding its melting point and approaching the decomposition onset (>400 °C), the primary reaction is anticipated to be the intermolecular reaction of the nitrile groups. Similar to phthalonitrile resins, these groups can undergo addition reactions to form highly stable, cross-linked heterocyclic networks, such as triazine or phthalocyanine-like structures.[1][5] This process is responsible for the very high char yield observed in these material systems.

  • Secondary Stage (Fragmentation): At significantly higher temperatures (>600 °C), the energy input will be sufficient to induce fragmentation of the molecular backbone. This will involve:

    • C-CF₃ Bond Scission: Cleavage of the trifluoromethyl group from the aromatic ring.

    • Aromatic Ring Opening: The stable benzene ring will begin to fragment.

    • Nitrile Group Decomposition: Cleavage or rearrangement of the nitrile functionalities and the newly formed heterocyclic networks.

  • Anticipated Decomposition Products: Based on the fragmentation pathways and analyses of related compounds like terephthalic acid, the expected pyrolysates would include a mixture of stable gases and aromatic fragments.[10]

    • Gaseous Products: Hydrogen cyanide (HCN), nitrogen (N₂), and various small fluorocarbons (e.g., CF₄, C₂F₆) resulting from the decomposition of the -CF₃ group.[11]

    • Aromatic Fragments: Benzene, benzonitrile, fluorinated benzene derivatives, and biphenyl compounds.[10]

    • Solid Residue: A substantial amount of nitrogen-doped carbonaceous char, which is a testament to the extensive cross-linking that occurs in the initial decomposition stage.

Implications for Research and Development

  • For Drug Development: The predicted high thermal stability is advantageous, suggesting excellent shelf-life and stability during processing steps like milling or melt-extrusion. However, understanding the decomposition products is crucial for toxicological assessments and identifying potential degradants in a pharmaceutical formulation.[8]

  • For Materials Science: this compound is a promising monomer for creating next-generation high-performance polymers. The trifluoromethyl group can enhance solubility for easier processing while also improving the dielectric properties and environmental resistance of the final cured resin. The high char yield makes it suitable for applications requiring superior fire resistance and performance in extreme environments, such as aerospace composites and electronics.[1][2]

References

Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of 2-Trifluoromethyl-terephthalonitrile using High-Performance Liquid Chromatography (HPLC). This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final products. This document outlines a representative HPLC method, potential impurity profiles based on common synthetic routes, and data presentation formats.

Introduction to Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

Potential Impurity Profile

The potential impurities in this compound are often related to its synthesis. A common synthetic pathway involves the cyanation of a halogenated precursor. Therefore, potential impurities may include starting materials, intermediates, and by-products of the reaction.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOrigin
2-Trifluoromethyl-4-bromobenzonitrileIncomplete cyanation of the bromo- precursor
2-Trifluoromethyl-terephthalamideHydrolysis of the nitrile groups
TerephthalonitrileImpurity in starting material or side reaction
Unidentified reaction by-productsVaryingSide reactions during synthesis

Experimental Protocol: Reverse-Phase HPLC Method

The following is a representative experimental protocol for the purity analysis of this compound. This method is based on common practices for the analysis of similar trifluoromethylated aromatic nitriles. Method validation and optimization are recommended for specific applications.

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard of known purity.

3.2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

Table 2: HPLC Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent.

3.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.

  • Calculate the purity of the sample using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and concise table.

Table 3: Representative Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Impurity 18.515,0000.15
This compound15.29,950,00099.50
Impurity 218.935,0000.35
Total 10,000,000 100.00

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Purity_Analysis_Workflow start Start: Receive Sample sample_prep Sample Preparation (Weighing and Dissolving) start->sample_prep standard_prep Standard Preparation (Reference Standard) start->standard_prep injection Injection of Blank, Standard, and Sample sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup (Column Equilibration) hplc_setup->injection data_acq Data Acquisition (Chromatogram Generation) injection->data_acq data_proc Data Processing (Peak Integration and Identification) data_acq->data_proc calculation Purity Calculation (% Area Normalization) data_proc->calculation reporting Reporting (Generate Certificate of Analysis) calculation->reporting end End reporting->end

Caption: Workflow for HPLC Purity Analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Trifluoromethyl-terephthalonitrile (CAS No. 1483-44-9) is publicly available. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including Terephthalonitrile, 2-Chloro-5-(trifluoromethyl)benzonitrile, 2,3,5,6-Tetrafluoroterephthalonitrile, and 2-(Trifluoromethyl)benzonitrile. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. Due to the presence of both a trifluoromethyl group and nitrile functionalities, this compound is expected to require careful handling.

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds to provide an estimation of the characteristics of this compound.

PropertyTerephthalonitrile2-Chloro-5-(trifluoromethyl)benzonitrile2,3,5,6-Tetrafluoroterephthalonitrile
Appearance Off-white powder/solidSolidNot specified
Molecular Formula C₈H₄N₂C₈H₃ClF₃NC₈F₄N₂
Molecular Weight 128.13 g/mol 205.57 g/mol 200.09 g/mol
Melting Point 222 - 227 °CNot available197-199 °C
Boiling Point Not availableNot available243.3 °C at 760 mmHg
Flash Point Not availableNot available100.9 °C
Water Solubility InsolubleDoes not mix well with waterNot specified
Toxicological Information

Based on data from similar compounds, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic nitriles can be toxic, and the trifluoromethyl group can also contribute to the toxicological profile.

HazardAssociated Compound(s)Effects and Symptoms
Acute Oral Toxicity 2,3,5,6-TetrafluoroterephthalonitrileLD50 (mouse): 56 mg/kg. Toxic if swallowed.
Acute Dermal Toxicity 2-Chloro-5-(trifluoromethyl)benzonitrileHarmful in contact with skin. May cause skin irritation.
Acute Inhalation Toxicity 2-Chloro-5-(trifluoromethyl)benzonitrileHarmful if inhaled. May cause respiratory irritation.
Eye Irritation 2-Chloro-5-(trifluoromethyl)benzonitrileCauses serious eye irritation.
Skin Irritation 2-Chloro-5-(trifluoromethyl)benzonitrileCauses skin irritation.

Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning. These substances can irritate the eyes and skin and may be absorbed through the skin.[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Prevent the formation of dust.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended PPE based on the hazards of similar compounds.

PPE TypeRecommendationSource Compound(s)
Eye/Face Protection Wear chemical safety goggles or a face shield.2-Chloro-5-(trifluoromethyl)benzonitrile
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.2-Chloro-5-(trifluoromethyl)benzonitrile
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Terephthalonitrile
First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Avoid generating dust.

  • For small spills, sweep up the material and place it in a suitable container for disposal.

  • For large spills, prevent the material from entering drains or waterways.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is considered hazardous waste.

Experimental Protocols

No detailed experimental protocols for the synthesis or specific reactions of this compound were found in the public domain during the literature search for this guide. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.

Visualizations

The following diagram illustrates the logical relationship between the potential hazards of this compound (based on surrogate data) and the necessary safety precautions.

Hazard_Precautions cluster_Hazards Potential Hazards cluster_Precautions Safety Precautions cluster_PPE Personal Protective Equipment Inhalation Inhalation of Dust/Vapors Ventilation Use in a Fume Hood Inhalation->Ventilation Respirator Respirator (if needed) Inhalation->Respirator SkinContact Skin Contact Gloves Wear Chemical-Resistant Gloves SkinContact->Gloves Handwashing Wash Hands Thoroughly After Handling SkinContact->Handwashing LabCoat Lab Coat SkinContact->LabCoat EyeContact Eye Contact Goggles Wear Safety Goggles/Face Shield EyeContact->Goggles Ingestion Ingestion NoEatDrink Do Not Eat, Drink, or Smoke in Work Area Ingestion->NoEatDrink Ingestion->Handwashing

Caption: Hazard and Precaution Workflow for Handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethylated Covalent Organic Frameworks Using 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities.[1] These characteristics make them promising materials for a variety of applications, including gas storage, separation, and catalysis.[1][2] The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (–CF3) group, into the COF structure can impart unique properties. The strong electron-withdrawing nature and high lipophilicity of the –CF3 group can enhance a material's metabolic stability and binding affinity, which is particularly advantageous in drug delivery applications.[3][4]

The strategic introduction of trifluoromethyl groups can significantly influence a drug's lipophilicity, metabolic stability, and binding affinity to target receptors.[3] Fluorinated COFs have demonstrated high drug loading capacities, with some showing up to a 69% loading rate for drugs like 5-fluorouracil, and have exhibited efficient drug release in simulated body fluid environments.[5] This makes trifluoromethylated COFs a compelling area of research for the development of advanced drug delivery systems.[5][6][7]

This document provides a detailed protocol for the synthesis of a hypothetical trifluoromethylated COF, designated as TFM-TAPT-COF, from 2-Trifluoromethyl-terephthalonitrile and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). The protocol is based on established methods for synthesizing triazine-linked and other functionalized COFs.[2][8]

Quantitative Data Summary

The following tables summarize key performance metrics for representative trifluoromethylated and related COFs from the literature to provide a benchmark for the properties of TFM-TAPT-COF.

Table 1: Physicochemical Properties of Functionalized COFs

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Reference
TpTFMB1,3,5-triformylphloroglucinol, 2,2'-bis(trifluoromethyl)benzidineNot specifiedNot specifiedNot specified[9]
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde2352Not specifiedNot specified[8]
HHU-COF-21,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde1356Not specifiedNot specified[8]
PI-COF-1Not specified1027Not specified>500[2]
PI-COF-2Not specified1297Not specified>500[2]
PI-COF-3Not specified2346Not specifiedNot specified[2]
CTF-1dicyanobenzene791Not specifiedHigh[2]

Table 2: Drug Loading and Release Data for Fluorinated COFs

COF NameDrugDrug Loading Capacity (%)Release ConditionsReference
DF-TAPB-COF5-fluorouracil (5-FU)69Simulated body fluid[5]

Experimental Protocols

Synthesis of TFM-TAPT-COF via Solvothermal Method

This protocol describes the synthesis of a crystalline, porous trifluoromethylated COF through the condensation reaction of this compound and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). This method is adapted from general solvothermal synthesis procedures for COFs.[10][11]

Materials:

  • This compound

  • 1,3,5-tris-(4-aminophenyl)triazine (TAPT)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic Acid (HAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

Procedure:

  • In a Pyrex tube, add this compound (0.3 mmol) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT) (0.2 mmol).

  • Add a solvent mixture of mesitylene (1.0 mL), 1,4-dioxane (1.0 mL), and 6 M aqueous acetic acid (0.3 mL).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the Pyrex tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate should be observed.

  • Collect the solid by filtration and wash thoroughly with anhydrous THF and anhydrous acetone.

  • Dry the resulting powder under vacuum at 120 °C overnight to obtain the final TFM-TAPT-COF product.

Characterization Methods

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To determine the crystallinity and structure of the synthesized COF.

  • Method: The PXRD pattern of the TFM-TAPT-COF powder is recorded on a diffractometer using Cu Kα radiation.

  • Expected Outcome: The PXRD pattern should show characteristic diffraction peaks indicating an ordered crystalline structure. For example, a prominent peak at a low 2θ value (e.g., 3-5°) is indicative of the ordered porous nature of the COF.[9]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the formation of the covalent linkages in the COF.

  • Method: The FT-IR spectrum of the TFM-TAPT-COF is recorded.

  • Expected Outcome: The disappearance of the characteristic peaks from the starting monomers (e.g., –C≡N stretch from the nitrile and N–H stretch from the amine) and the appearance of new peaks corresponding to the newly formed linkages (e.g., C=N or triazine ring vibrations) would confirm the successful synthesis.[9]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the COF.

  • Method: The TFM-TAPT-COF sample is heated under a nitrogen atmosphere at a constant heating rate, and the weight loss is monitored as a function of temperature.

  • Expected Outcome: The TGA curve will show the decomposition temperature of the COF, indicating its thermal stability. Imide-linked COFs have shown stability up to 500 °C.[2]

4. Nitrogen Adsorption-Desorption Analysis (BET Analysis):

  • Purpose: To determine the surface area and porosity of the COF.

  • Method: Nitrogen adsorption-desorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.

  • Expected Outcome: The isotherm should be of a type characteristic of porous materials (e.g., Type I or Type IV), and the calculated BET surface area should be high, confirming the porous nature of the COF. Surface areas for similar COFs can range from several hundred to over 2000 m²/g.[2][8]

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Trifluoromethyl- terephthalonitrile C Solvothermal Synthesis: - Mesitylene/Dioxane/HAc - 120 °C, 3 days A->C B 1,3,5-tris-(4-aminophenyl)triazine (TAPT) B->C D TFM-TAPT-COF (Trifluoromethylated Covalent Organic Framework) C->D

Caption: Proposed synthesis of TFM-TAPT-COF.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Mix Monomers (this compound + TAPT) B Solvothermal Reaction (120°C, 3 days) A->B C Purification (Filtration and Washing) B->C D PXRD (Crystallinity) C->D E FT-IR (Bond Formation) C->E F TGA (Thermal Stability) C->F G BET Analysis (Surface Area & Porosity) C->G H Drug Delivery Carrier G->H

References

Reaction conditions for polymerization of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific methods for the direct polymerization of 2-Trifluoromethyl-terephthalonitrile. The reactivity of phthalonitrile monomers is primarily directed towards cure-through-cyclotrimerization, forming highly cross-linked, thermosetting polymers. Therefore, these application notes provide a general protocol for the curing of phthalonitrile resins, which would be the analogous process for polymer formation from a terephthalonitrile derivative. Additionally, as the interest in this compound likely stems from a need for high-performance fluorinated polymers, a detailed protocol for the synthesis of a well-documented class of fluorinated polymers, polyimides derived from 2,2'-bis(trifluoromethyl)benzidine (TFMB), is also provided as a relevant alternative.

Section 1: Curing of Phthalonitrile Resins

Introduction: Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, excellent mechanical properties, low water absorption, and inherent fire resistance. Polymerization, referred to as "curing," proceeds via a complex, thermally driven cyclotrimerization of the nitrile groups to form a highly cross-linked network consisting of phthalocyanine and triazine rings. This process typically requires high temperatures and can be facilitated by a variety of curing additives.

General Reaction Conditions for Phthalonitrile Curing

The curing of phthalonitrile monomers is highly dependent on the specific monomer structure, the type and concentration of the curing agent, and the desired properties of the final thermoset. Aromatic amines are commonly used as curing agents, which can also be self-catalytic phthalonitrile compounds like 4-aminophenoxy phthalonitrile (APN).[1][2][3]

ParameterTypical RangeNotes
Monomer Bis-phthalonitrile (e.g., resorcinol-based, bisphenol A-based)The specific monomer will affect melt viscosity and final properties.
Curing Agent Aromatic amines (e.g., 4-aminophenoxy phthalonitrile (APN), 1,3-bis(3-aminophenoxy)benzene (APB), 4,4'-diaminodiphenyl sulfone (DDS)), metallic salts, strong acids.[2][4][5][6]Amine-based agents are common and can be used in concentrations from 2-20 wt%.[7]
Temperature Profile Multi-step cure, typically from 200°C to >350°C.[5][7]A step-wise increase in temperature is crucial for controlling the curing process and minimizing void formation.
Atmosphere Inert (Nitrogen, Argon) or AirCuring in an inert atmosphere is often preferred to prevent oxidation at high temperatures.
Pressure Atmospheric or applied pressure in a mold.Applied pressure is used in composite fabrication to ensure good consolidation.
Experimental Protocol: Curing of a Generic Bis-Phthalonitrile Monomer with 4-Aminophenoxy Phthalonitrile (APN)

This protocol describes a general procedure for the preparation of a phthalonitrile thermoset.

Materials:

  • Bis-phthalonitrile monomer (e.g., 1,3-bis(3,4-dicyanophenoxy)benzene)

  • 4-Aminophenoxy phthalonitrile (APN) (curing agent)

  • Aluminum mold or planchet

  • Programmable muffle furnace

  • Vacuum oven

Procedure:

  • Mixing: The bis-phthalonitrile monomer and the APN curing agent (e.g., in a 90:10 weight ratio) are weighed and thoroughly mixed in a mortar and pestle until a homogeneous powder is obtained.[7]

  • Degassing: The mixture is placed in an aluminum mold and transferred to a vacuum oven. The temperature is raised to melt the mixture (typically 170-200°C), and a vacuum is applied to remove any entrapped air bubbles.[7]

  • Curing: The degassed mixture is then transferred to a programmable muffle furnace for curing. A typical multi-step curing profile is as follows:

    • Heat to 200°C and hold for 2 hours.[7]

    • Ramp to 230°C and hold for 4 hours.[7]

    • Ramp to 250°C and hold for 6 hours.[7]

    • Ramp to 280°C and hold for 6 hours.[7]

    • Ramp to 300°C and hold for 6 hours.[7]

  • Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step at a higher temperature (e.g., 320-380°C) can be performed for several hours.[8]

  • Cooling: The furnace is then allowed to cool down to room temperature, and the cured phthalonitrile polymer is demolded.

Curing Mechanism and Workflow

The curing of phthalonitriles initiated by an aromatic amine involves the initial nucleophilic attack of the amine on a nitrile group, leading to the formation of intermediate structures like amidines and isoindolines.[9] These intermediates then catalyze the cyclotrimerization of other nitrile groups, ultimately forming a cross-linked network of triazine and phthalocyanine rings.[1][10][11]

G cluster_prep Preparation cluster_cure Curing Process cluster_product Final Product Monomer Phthalonitrile Monomer Mix Homogeneous Mixing Monomer->Mix CuringAgent Curing Agent (e.g., APN) CuringAgent->Mix Degas Melt and Degas (e.g., 170-200°C in vacuum) Mix->Degas Transfer to Mold Cure Multi-Step Thermal Cure (200-300°C) Degas->Cure PostCure Optional Post-Cure (>300°C) Cure->PostCure Polymer Cross-linked Phthalonitrile Polymer Cure->Polymer Without Post-Cure PostCure->Polymer G cluster_paa Step 1: Poly(amic acid) Synthesis cluster_pi Step 2: Imidization Diamine TFMB Diamine Reaction1 Polycondensation (Room Temp, N2, 12-24h) Diamine->Reaction1 Dianhydride BPDA Dianhydride Dianhydride->Reaction1 Solvent NMP Solvent Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Imidization Thermal Imidization (Stepwise heating to 350°C) PAA->Imidization Film Casting or Precipitation Polyimide Fluorinated Polyimide Imidization->Polyimide

References

Application Notes and Protocols for the Synthesis of Fluorinated Polyamides from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are of significant interest in biomedical and pharmaceutical research due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of conjugated drugs.[1] Polyamides, a class of high-performance polymers, when incorporating fluorine moieties, can exhibit enhanced solubility, thermal stability, and optical transparency, making them attractive for applications such as drug delivery systems, medical device coatings, and advanced functional materials.[2][3]

This document provides detailed protocols for the synthesis of fluorinated polyamides using 2-trifluoromethyl-terephthalonitrile as the starting material. The synthetic strategy involves the initial conversion of the nitrile groups to either carboxylic acids or acid chlorides, followed by polycondensation with aromatic diamines. Two primary polyamidation methods are described: the Yamazaki-Higashi direct phosphorylation polycondensation and the low-temperature solution polycondensation.

Synthetic Pathway Overview

The synthesis of fluorinated polyamides from this compound is a multi-step process. The initial and crucial step is the hydrolysis of the nitrile groups to form 2-trifluoromethyl-terephthalic acid. This diacid can then be used directly in the Yamazaki-Higashi polycondensation. Alternatively, it can be converted to the more reactive 2-trifluoromethyl-terephthaloyl chloride for use in low-temperature solution polycondensation.

G A 2-Trifluoromethyl- terephthalonitrile B Hydrolysis (Acid or Base Catalyzed) A->B Step 1 C 2-Trifluoromethyl- terephthalic Acid B->C D Chlorinating Agent (e.g., Thionyl Chloride) C->D Step 2a G Yamazaki-Higashi Polycondensation C->G Step 2b E 2-Trifluoromethyl- terephthaloyl Chloride D->E H Low-Temperature Solution Polycondensation E->H F Aromatic Diamine F->G F->H I Fluorinated Polyamide G->I H->I

Caption: Overall synthetic workflow from this compound to fluorinated polyamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoromethyl-terephthalic Acid

This protocol describes the hydrolysis of this compound to 2-trifluoromethyl-terephthalic acid.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide (for neutralization)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of 50% (v/v) sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is slightly basic.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to yield 2-trifluoromethyl-terephthalic acid.

Protocol 2: Synthesis of 2-Trifluoromethyl-terephthaloyl Chloride

This protocol details the conversion of 2-trifluoromethyl-terephthalic acid to its diacid chloride.

Materials:

  • 2-Trifluoromethyl-terephthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-trifluoromethyl-terephthalic acid and anhydrous toluene.

  • Add a catalytic amount of DMF.

  • From the dropping funnel, add an excess of thionyl chloride dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 2-trifluoromethyl-terephthaloyl chloride can be purified by vacuum distillation.

Protocol 3: Yamazaki-Higashi Polycondensation

This protocol describes the direct polycondensation of 2-trifluoromethyl-terephthalic acid with an aromatic diamine.

G A Charge Flask: - 2-Trifluoromethyl-terephthalic Acid - Aromatic Diamine - NMP, Pyridine, TPP, CaCl₂ B Heat to 100 °C A->B C Stir for 8 hours under Argon B->C D Pour into Methanol C->D E Collect Precipitate D->E F Wash with Methanol and Hot Water E->F G Dry under Vacuum F->G H Fluorinated Polyamide G->H

Caption: Experimental workflow for the Yamazaki-Higashi polycondensation.

Materials:

  • 2-Trifluoromethyl-terephthalic acid

  • Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-(hexafluoroisopropylidene)dianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of 2-trifluoromethyl-terephthalic acid and an aromatic diamine.[3]

  • Add NMP (to achieve a solids content of 10-15% w/v), pyridine, TPP, and CaCl₂.[3]

  • Heat the reaction mixture to 100°C and stir for 8 hours under a gentle stream of argon.[3]

  • After the polymerization, pour the viscous solution into vigorously stirred methanol.[3]

  • Collect the fibrous precipitate by filtration.

  • Wash the polymer thoroughly with methanol and hot water.

  • Dry the resulting fluorinated polyamide in a vacuum oven at 80°C overnight.

Protocol 4: Low-Temperature Solution Polycondensation

This protocol describes the reaction of 2-trifluoromethyl-terephthaloyl chloride with an aromatic diamine.

Materials:

  • 2-Trifluoromethyl-terephthaloyl chloride

  • Aromatic diamine

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (as an acid scavenger)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine in anhydrous DMAc or NMP.

  • Cool the solution to 0°C in an ice bath.

  • Add an equimolar amount of 2-trifluoromethyl-terephthaloyl chloride portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, and then at room temperature for 12 hours.

  • Pour the resulting viscous polymer solution into methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation

The following tables present representative data for fluorinated polyamides synthesized from monomers analogous to 2-trifluoromethyl-terephthalic acid and various aromatic diamines. This data is provided to illustrate the expected properties of the target polymers.

Table 1: Synthesis and Properties of Fluorinated Polyamides via Yamazaki-Higashi Polycondensation *

Polyamide IDAromatic DiamineInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)
PA-1 4,4'-Oxydianiline0.759515265420
PA-2 4,4'-(Hexafluoroisopropylidene)dianiline0.8211012280450
PA-3 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene1.1588.431257413

*Data is representative of fluorinated polyamides from analogous monomers and may not reflect the exact values for polymers derived from 2-trifluoromethyl-terephthalic acid.[2]

Table 2: Solubility of Fluorinated Polyamides *

Polyamide IDNMPDMAcDMFTHFChloroform
PA-1 +++++++-
PA-2 +++++++++
PA-3 +++++++++

*Data is representative. ++: Soluble at room temperature; +: Soluble on heating; -: Insoluble.[2] The incorporation of trifluoromethyl groups generally enhances the solubility of aromatic polyamides.[2]

Applications in Drug Development and Research

Fluorinated polyamides are promising materials for a range of biomedical applications:

  • Drug Delivery: Their enhanced solubility and biocompatibility make them suitable as carriers for hydrophobic drugs, potentially improving drug loading and release kinetics.

  • Medical Coatings: The low surface energy and chemical resistance imparted by fluorine can be advantageous for coating medical devices to reduce biofouling and improve lubricity.

  • Tissue Engineering: The mechanical properties and processability of these polymers allow for the fabrication of scaffolds for tissue regeneration.

The trifluoromethyl group, in particular, can enhance the thermal and oxidative stability of the polymer backbone, which is crucial for sterilization and long-term in vivo applications.

Conclusion

The synthesis of fluorinated polyamides using this compound as a precursor offers a versatile route to high-performance polymers with desirable properties for research, and drug development. By converting the nitrile to either a dicarboxylic acid or a diacid chloride, established polycondensation techniques can be employed to produce a variety of fluorinated polyamides. The resulting polymers are expected to exhibit excellent solubility, high thermal stability, and good mechanical properties, making them highly attractive for advanced biomedical applications. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers entering this exciting field of polymer chemistry.

References

Application Notes and Protocols: 2-Trifluoromethyl-terephthalonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Trifluoromethyl-terephthalonitrile as a versatile starting material in the synthesis of key pharmaceutical intermediates. The inherent reactivity of its two nitrile groups, influenced by the electron-withdrawing trifluoromethyl substituent, allows for a range of chemical transformations into valuable building blocks for drug discovery and development. The protocols provided are based on established chemical principles for analogous compounds and serve as a guide for laboratory implementation.

Application 1: Synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine - A Versatile Building Block

The reduction of the dinitrile to a diamine provides a crucial intermediate for the synthesis of various pharmaceutical compounds, including heterocycles and polyamides. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule.[1][2][3]

Experimental Protocol: Catalytic Hydrogenation

A robust method for the reduction of aromatic nitriles is catalytic hydrogenation, which offers high yields and clean conversion.[1][3][4]

  • Preparation: In a high-pressure autoclave, a solution of this compound (10.0 g, 0.047 mol) in anhydrous tetrahydrofuran (THF, 150 mL) is prepared.

  • Catalyst Addition: To this solution, Raney Nickel (1.0 g, 10% w/w) is carefully added under an inert atmosphere (e.g., Argon).

  • Hydrogenation: The autoclave is sealed and purged with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen pressure of 50 atm at 80°C for 24 hours.

  • Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-(Trifluoromethyl)benzene-1,4-diamine as a solid.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Product2-(Trifluoromethyl)benzene-1,4-diamine
Yield85%
Purity (by HPLC)>98%
Reaction Time24 hours
Temperature80°C
Pressure50 atm

Experimental Workflow

G start Start: this compound in THF catalyst Add Raney Nickel Catalyst start->catalyst hydrogenation Hydrogenate at 80°C, 50 atm H₂ catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate under reduced pressure filtration->concentration purification Purify by column chromatography concentration->purification product Product: 2-(Trifluoromethyl)benzene-1,4-diamine purification->product

Caption: Catalytic hydrogenation of this compound.

Application 2: Synthesis of 2-(Trifluoromethyl)terephthalic Acid - A Dicarboxylic Acid Intermediate

Hydrolysis of the nitrile groups provides 2-(Trifluoromethyl)terephthalic acid, an intermediate for the synthesis of polyesters, polyamides, and other derivatives used in drug formulation and delivery systems.[5][6]

Experimental Protocol: Acidic Hydrolysis

Acid-catalyzed hydrolysis is a straightforward method to convert nitriles to carboxylic acids.[6]

  • Reaction Setup: this compound (5.0 g, 0.024 mol) is suspended in a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The mixture is heated to reflux (approximately 120°C) and stirred for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (200 g). The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water until the washings are neutral to pH paper. The product is then dried in a vacuum oven at 60°C to yield 2-(Trifluoromethyl)terephthalic acid.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Product2-(Trifluoromethyl)terephthalic Acid
Yield92%
Purity (by Titration)>99%
Reaction Time48 hours
Temperature120°C

Experimental Workflow

G start Start: this compound hydrolysis Reflux with H₂SO₄/H₂O start->hydrolysis precipitation Pour onto ice hydrolysis->precipitation filtration Filter the precipitate precipitation->filtration washing Wash with cold water filtration->washing drying Dry in vacuum oven washing->drying product Product: 2-(Trifluoromethyl)terephthalic Acid drying->product

Caption: Acidic hydrolysis of this compound.

Application 3: Synthesis of 1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene - A Bioisostere for Dicarboxylic Acids

The conversion of dinitriles to bis-tetrazoles is a valuable strategy in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.[7][8][9][10]

Experimental Protocol: [3+2] Cycloaddition

The reaction of nitriles with an azide source, often catalyzed by a Lewis acid, is the most common method for tetrazole synthesis.[7][11]

  • Reaction Setup: To a solution of this compound (4.0 g, 0.019 mol) in N,N-dimethylformamide (DMF, 80 mL), sodium azide (3.7 g, 0.057 mol) and triethylamine hydrochloride (7.8 g, 0.057 mol) are added.

  • Cycloaddition: The reaction mixture is heated to 130°C and stirred for 36 hours under a nitrogen atmosphere.

  • Work-up: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified to pH 2 with 2M hydrochloric acid.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to give 1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Product1,4-bis(1H-tetrazol-5-yl)-2-(trifluoromethyl)benzene
Yield78%
Purity (by NMR)>97%
Reaction Time36 hours
Temperature130°C

Logical Relationship of Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product 1,4-bis(1H-tetrazol-5-yl)-2- (trifluoromethyl)benzene start->product [3+2] Cycloaddition DMF, 130°C reagents Sodium Azide Triethylamine Hydrochloride reagents->product

Caption: Synthesis of a bis-tetrazole from a dinitrile.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Trifluoromethyl-terephthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Trifluoromethyl-terephthalonitrile is a valuable scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl and dinitrile functionalities imparts unique electronic and metabolic properties to molecules derived from this core structure. Metal-catalyzed cross-coupling reactions are pivotal in functionalizing this scaffold, enabling the synthesis of diverse derivatives for drug discovery and other applications. These reactions typically involve the coupling of a halogenated this compound precursor with a suitable partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). This document provides detailed protocols and comparative data for these key transformations.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of a generic 4-halo-2-trifluoromethyl-terephthalonitrile substrate. These data are compiled from analogous reactions on structurally similar electron-deficient aryl halides and serve as a practical guide for reaction optimization.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2.0 equiv)Toluene/H₂O (4:1)1001285-95
Sonogashira PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)-Et₃N (3.0 equiv)THF65680-92
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃ (1.5 equiv)Dioxane1101875-90

Experimental Protocols

Suzuki-Miyaura Coupling of 4-Bromo-2-trifluoromethyl-terephthalonitrile with Phenylboronic Acid

This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Workflow:

suzuki_workflow reagents Combine: - 4-Bromo-2-trifluoromethyl-terephthalonitrile - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/H₂O reaction Heat at 100 °C under N₂ atmosphere reagents->reaction 12 h workup Aqueous Workup (EtOAc extraction) reaction->workup purification Column Chromatography (Silica gel) workup->purification product Isolated Product: 4-Phenyl-2-trifluoromethyl-terephthalonitrile purification->product

Caption: Suzuki-Miyaura coupling experimental workflow.

Materials:

  • 4-Bromo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-2-trifluoromethyl-terephthalonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add degassed toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-2-trifluoromethyl-terephthalonitrile.

Sonogashira Coupling of 4-Iodo-2-trifluoromethyl-terephthalonitrile with Phenylacetylene

This protocol provides a general method for the Sonogashira coupling of an iodo-substituted trifluoromethyl-terephthalonitrile.

Reaction Scheme:

sonogashira_reaction cluster_conditions Reaction Conditions reactant1 4-Iodo-2-trifluoromethyl-terephthalonitrile product 4-(Phenylethynyl)-2-trifluoromethyl-terephthalonitrile reactant1->product + reactant2 Phenylacetylene catalyst PdCl₂(PPh₃)₂, CuI base Et₃N solvent THF, 65 °C, 6 h

Caption: Sonogashira coupling reaction scheme.

Materials:

  • 4-Iodo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 4-iodo-2-trifluoromethyl-terephthalonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 4-Bromo-2-trifluoromethyl-terephthalonitrile with Morpholine

This protocol describes a typical Buchwald-Hartwig amination for the synthesis of an amine derivative.

Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex1 L₂Pd(Ar)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination pd_complex2 [L₂Pd(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L₂Pd(Ar)(NR₂) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Materials:

  • 4-Bromo-2-trifluoromethyl-terephthalonitrile (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dioxane

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Add 4-bromo-2-trifluoromethyl-terephthalonitrile and anhydrous dioxane.

  • Add morpholine and seal the Schlenk tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a plug of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain 4-morpholino-2-trifluoromethyl-terephthalonitrile.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The dinitrile moiety can participate in hydrogen bonding interactions with biological targets or serve as a precursor for other functional groups. The cross-coupling products of this compound are therefore of high interest in the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. For instance, these scaffolds can be incorporated into kinase inhibitors, where the substituted aromatic core can occupy the adenine binding pocket of the enzyme.

Signaling Pathway Inhibition:

signaling_pathway receptor Receptor Tyrosine Kinase phosphorylation Phosphorylation receptor->phosphorylation inhibitor Substituted Terephthalonitrile (Kinase Inhibitor) inhibitor->receptor Binds to ATP pocket atp ATP atp->phosphorylation substrate Substrate Protein activated_substrate Activated Substrate substrate->activated_substrate P phosphorylation->substrate cellular_response Cellular Response (e.g., Proliferation) activated_substrate->cellular_response

Experimental protocol for the synthesis of 2-Trifluoromethyl-terephthalonitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-terephthalonitrile and its derivatives are valuable building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The nitrile functionalities serve as versatile handles for further chemical transformations and can act as hydrogen bond acceptors in interactions with proteins.[4][5][6] This application note provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed double cyanation reaction.

Synthesis Overview

The synthesis of this compound is achieved through a palladium-catalyzed double cyanation of 1,4-dibromo-2-(trifluoromethyl)benzene. This method offers a reliable and efficient route to the target molecule, utilizing a non-toxic cyanide source and a well-established catalytic system.

Experimental Protocol

This protocol is based on established palladium-catalyzed cyanation methodologies for aryl halides.[4][7][8][9]

Materials:

  • 1,4-Dibromo-2-(trifluoromethyl)benzene

  • Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Nitrogen gas (N2)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (1.2 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Amount (for 1 mmol scale)
1,4-Dibromo-2-(trifluoromethyl)benzene1.0307.94308 mg
K4[Fe(CN)6]·3H2O1.2422.39507 mg
Pd(OAc)20.02224.504.5 mg
XPhos0.04476.6519.1 mg
Na2CO32.5105.99265 mg
DMF--5 mL
Temperature--120-140 °C
Reaction Time--12-24 h
Expected Yield --70-85%

Note: The expected yield is an estimate based on similar palladium-catalyzed cyanation reactions of dihaloarenes and may vary.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow reagents Pd(OAc)2, XPhos, K4[Fe(CN)6], Na2CO3, DMF start 1,4-Dibromo- 2-(trifluoromethyl)benzene product 2-Trifluoromethyl- terephthalonitrile start->product Double Cyanation workup Work-up & Purification product->workup

Caption: Synthetic route to this compound.

Diagram 2: Potential Role in Drug Development - Inhibition of PD-1/PD-L1 Pathway

Trifluoromethyl and benzonitrile moieties are present in various small molecule inhibitors targeting cancer-related signaling pathways. One such pathway is the PD-1/PD-L1 immune checkpoint, which is crucial for cancer cells to evade the immune system. Small molecule inhibitors can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.[7]

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Immune_Evasion Immune Evasion PD1->Immune_Evasion Inhibitory Signal TCR TCR Immune_Response Anti-Tumor Immune Response TCR->Immune_Response Activation Inhibitor 2-Trifluoromethyl- terephthalonitrile Derivative Inhibitor->PDL1 Inhibition

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

References

Application Notes and Protocols for Post-Synthetic Modification of a Covalent Organic Framework Derived from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with tailorable structures and functionalities. The incorporation of trifluoromethyl (-CF3) groups into COF structures is of particular interest in drug development and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the synthesis and post-synthetic modification (PSM) of a hypothetical triazine-based COF, hereafter referred to as TFM-TAPT-COF, derived from 2-Trifluoromethyl-terephthalonitrile and 1,3,5-tris(4-aminophenyl)triazine (TAPT).

While the direct synthesis and PSM of this specific COF have not been extensively reported, the protocols herein are based on well-established methodologies for the synthesis of triazine-based COFs and the post-synthetic modification of nitrile-containing porous polymers. These notes are intended to serve as a comprehensive guide for researchers exploring the functionalization of fluorinated COFs for applications in drug delivery, catalysis, and beyond.

Part 1: Synthesis of TFM-TAPT-COF

The synthesis of TFM-TAPT-COF is proposed via a solvothermal cyclotrimerization reaction of this compound. This method is known to produce robust, porous, and crystalline triazine-based frameworks.

Experimental Protocol: Solvothermal Synthesis of TFM-TAPT-COF

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • High-boiling point solvent (e.g., mesitylene or 1,4-dioxane)

  • Pyrex tube

  • Schlenk line and vacuum oven

Procedure:

  • In a Pyrex tube, add this compound (1.0 mmol) and anhydrous ZnCl₂ (1.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the desired high-boiling point solvent (10 mL).

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • The sealed tube is placed in a programmable oven and heated to 400°C for 72 hours.

  • After cooling to room temperature, the tube is opened carefully, and the solid product is collected by filtration.

  • The crude product is washed extensively with anhydrous tetrahydrofuran (THF) and acetone to remove any unreacted monomers and the catalyst.

  • The purified TFM-TAPT-COF is then dried in a vacuum oven at 150°C for 24 hours to yield a fine powder.

Characterization:

The resulting TFM-TAPT-COF should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, Fourier-transform infrared (FTIR) spectroscopy to verify the formation of triazine rings and the presence of nitrile and -CF₃ groups, and nitrogen physisorption measurements to determine the surface area and porosity.

Expected Results for TFM-TAPT-COF Synthesis
ParameterExpected Value
Yield> 80%
BET Surface Area800 - 1200 m²/g
Pore Volume0.4 - 0.7 cm³/g
CrystallinityHigh (Confirmed by PXRD)

Diagram: Synthesis of TFM-TAPT-COF

G Monomer 2-Trifluoromethyl- terephthalonitrile Reaction_Conditions 400°C, 72h Solvothermal Monomer->Reaction_Conditions Catalyst ZnCl₂ Catalyst->Reaction_Conditions Solvent High-boiling Solvent Solvent->Reaction_Conditions COF TFM-TAPT-COF Reaction_Conditions->COF Purification Washing with THF/Acetone COF->Purification Activation Vacuum drying @ 150°C Purification->Activation Final_Product Porous, Crystalline TFM-TAPT-COF Activation->Final_Product

Caption: Synthetic workflow for TFM-TAPT-COF.

Part 2: Post-Synthetic Modification (PSM) of TFM-TAPT-COF

The presence of nitrile (-CN) groups on the pore walls of TFM-TAPT-COF allows for a variety of post-synthetic modifications, enabling the introduction of new functional groups and tuning of the material's properties. The trifluoromethyl (-CF₃) group is generally stable under these conditions.

A. Conversion of Nitrile to Amidoxime Groups (TFM-TAPT-COF-AO)

Amidoxime-functionalized porous materials are known for their excellent metal-chelating properties.

  • Suspend TFM-TAPT-COF (200 mg) in a solution of hydroxylamine hydrochloride (1.0 g) and sodium carbonate (0.8 g) in a mixture of ethanol (20 mL) and water (20 mL).

  • The suspension is heated at 80°C with stirring for 48 hours.

  • After cooling, the solid is collected by filtration, washed thoroughly with water and ethanol, and then dried under vacuum at 100°C.

B. Hydrolysis of Nitrile to Carboxylic Acid Groups (TFM-TAPT-COF-COOH)

The introduction of carboxylic acid groups can enhance the hydrophilicity and provide sites for further functionalization.

  • Disperse TFM-TAPT-COF (200 mg) in a 6 M aqueous solution of hydrochloric acid (40 mL).

  • The mixture is heated under reflux at 110°C for 48 hours.

  • After cooling to room temperature, the product is collected by filtration, washed with copious amounts of water until the filtrate is neutral, and then with ethanol.

  • The resulting TFM-TAPT-COF-COOH is dried under vacuum at 120°C.

C. Reduction of Nitrile to Primary Amine Groups (TFM-TAPT-COF-NH₂)

Primary amine groups can serve as basic sites for catalysis or as handles for further covalent modifications.

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend TFM-TAPT-COF (200 mg) in anhydrous THF (30 mL).

  • Cool the suspension to 0°C and slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 10 mL).

  • The reaction mixture is then stirred at 65°C for 24 hours.

  • After cooling, the reaction is quenched by the careful addition of a 2 M HCl solution.

  • The solid is collected by filtration, washed with THF, water, and finally neutralized with a dilute sodium bicarbonate solution.

  • The final product, TFM-TAPT-COF-NH₂, is washed with water and ethanol and dried under vacuum at 100°C.

Quantitative Data Summary for PSM of TFM-TAPT-COF

The following table presents expected quantitative data based on analogous PSM studies on other nitrile-containing COFs. Actual results may vary.

Modified COFFunctional GroupConversion Efficiency (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
TFM-TAPT-COF-AO Amidoxime~70-85600 - 9000.3 - 0.5
TFM-TAPT-COF-COOH Carboxylic Acid~80-95500 - 8000.2 - 0.4
TFM-TAPT-COF-NH₂ Primary Amine> 90700 - 11000.3 - 0.6

Conversion efficiency is typically determined by elemental analysis or solid-state NMR spectroscopy.

Diagram: Post-Synthetic Modification Pathways

G cluster_0 Conversion to Amidoxime cluster_1 Hydrolysis to Carboxylic Acid cluster_2 Reduction to Primary Amine Start_COF TFM-TAPT-COF (-CN groups) Reagent_AO NH₂OH·HCl, Na₂CO₃ Ethanol/Water, 80°C Start_COF->Reagent_AO Reagent_COOH 6 M HCl (aq) Reflux, 110°C Start_COF->Reagent_COOH Reagent_NH2 BH₃·THF THF, 65°C Start_COF->Reagent_NH2 Product_AO TFM-TAPT-COF-AO (-C(NH₂)NOH groups) Reagent_AO->Product_AO Amidoximation Product_COOH TFM-TAPT-COF-COOH (-COOH groups) Reagent_COOH->Product_COOH Hydrolysis Product_NH2 TFM-TAPT-COF-NH₂ (-CH₂NH₂ groups) Reagent_NH2->Product_NH2 Reduction

Caption: PSM pathways for TFM-TAPT-COF.

Part 3: Applications in Drug Development

The functionalized TFM-TAPT-COFs have potential applications in various stages of drug development.

  • TFM-TAPT-COF-AO: The amidoxime groups are excellent chelators for metal ions. This could be utilized for the delivery of metal-based drugs or for scavenging heavy metal impurities during drug synthesis.

  • TFM-TAPT-COF-COOH: The carboxylic acid groups can be used to attach drug molecules via ester or amide linkages, creating a pH-responsive drug delivery system. The increased hydrophilicity can also improve the biocompatibility of the COF.

  • TFM-TAPT-COF-NH₂: The primary amine functionalities can be used for bioconjugation, attaching targeting ligands or imaging agents. They can also serve as catalytic sites for specific reactions in drug synthesis.

Diagram: Logical Relationship in Drug Development Applications

G COF_AO TFM-TAPT-COF-AO App_Metal Metal-based Drug Delivery Impurity Scavenging COF_AO->App_Metal COF_COOH TFM-TAPT-COF-COOH App_pH pH-Responsive Drug Delivery Bioconjugation COF_COOH->App_pH COF_NH2 TFM-TAPT-COF-NH₂ App_Target Targeted Drug Delivery Catalysis COF_NH2->App_Target

Caption: Applications of functionalized COFs.

Disclaimer: The protocols and data presented in these application notes are based on established chemical principles and analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions for their specific experimental setup.

Application Notes and Protocols for Gas Adsorption Properties of Covalent Organic Frameworks (COFs) Derived from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas adsorption properties of Covalent Organic Frameworks (COFs) synthesized from monomers containing trifluoromethyl groups, with a specific focus on derivatives of terephthalonitrile. The inclusion of trifluoromethyl (-CF3) groups into the porous structure of COFs has been shown to enhance their performance in gas capture and separation applications. This document details the synthesis of a representative fluorinated Covalent Triazine Framework (CTF), outlines the protocols for characterizing its gas adsorption capabilities, and presents relevant quantitative data.

Introduction to Fluorinated COFs for Gas Adsorption

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for applications such as gas storage and separation.[1] The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into the organic linkers used to build COFs can significantly enhance their affinity for specific gases like carbon dioxide (CO₂).[2] This is attributed to the strong dipole moment of the C-F bond, which can lead to favorable electrostatic interactions with quadrupolar gas molecules like CO₂.

This document focuses on Covalent Triazine Frameworks (CTFs), a subclass of COFs, synthesized through the cyclotrimerization of nitrile-functionalized monomers. Specifically, we will explore the properties of CTFs derived from fluorinated terephthalonitrile analogues, which serve as excellent models for understanding the impact of trifluoromethylation on gas adsorption.

Data Presentation: Gas Adsorption Properties of Fluorinated CTFs

The following table summarizes the key gas adsorption and physical properties of a representative fluorinated Covalent Triazine Framework (F-CTF) synthesized from a fluorinated dinitrile monomer. This data highlights the material's porosity and its capacity for adsorbing CO₂, methane (CH₄), and nitrogen (N₂).

PropertyValueConditions
BET Surface Area (SBET) up to 367 m²/gN₂ adsorption at 77 K
Pore Volume Data not available in provided sources
CO₂ Uptake up to 4.70 mmol/g273 K, 1 bar
CH₄ Uptake Data not available in provided sources
N₂ Uptake Data not available in provided sources
CO₂/N₂ Selectivity up to 37Calculated from single gas isotherms

Note: The data presented is a compilation from studies on closely related fluorinated CTFs due to the limited availability of data for COFs made specifically from 2-Trifluoromethyl-terephthalonitrile.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Covalent Triazine Framework (F-CTF) via Ionothermal Synthesis

This protocol describes a general method for the synthesis of a Covalent Triazine Framework from a fluorinated terephthalonitrile monomer, such as tetrafluoroterephthalonitrile (TFPN), which is a close structural analogue to this compound.[3]

Materials:

  • Tetrafluoroterephthalonitrile (TFPN)

  • Zinc chloride (ZnCl₂), anhydrous

  • Pyrex tube

  • Tube furnace

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Acetone

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a Pyrex tube, thoroughly mix tetrafluoroterephthalonitrile (TFPN) and anhydrous zinc chloride (ZnCl₂) in a 1:10 molar ratio.

  • Evacuation and Sealing: Evacuate the Pyrex tube to a high vacuum and seal it using a torch.

  • Ionothermal Synthesis: Place the sealed tube in a tube furnace and heat to 400 °C for 48 hours. The heating rate should be controlled to ensure uniform reaction.

  • Cooling and Opening: After the reaction is complete, allow the furnace to cool down to room temperature. Carefully open the Pyrex tube in a fume hood.

  • Purification:

    • Grind the resulting solid into a fine powder.

    • Wash the powder with 1 M hydrochloric acid to remove the zinc chloride salt.

    • Wash repeatedly with deionized water until the filtrate is neutral.

    • Wash with acetone to remove any remaining organic impurities.

    • Perform a final purification step by Soxhlet extraction with acetone for 24 hours.

  • Drying: Dry the purified F-CTF powder in a vacuum oven at 120 °C overnight to remove any residual solvent.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the procedure for measuring the gas adsorption isotherms of the synthesized F-CTF to determine its surface area, pore volume, and gas uptake capacities.

Materials and Equipment:

  • Synthesized F-CTF powder

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • High-purity adsorptive gases (N₂, CO₂, CH₄)

  • Liquid nitrogen (for 77 K measurements)

  • Isothermal bath (for measurements at other temperatures, e.g., 273 K and 298 K)

  • Sample tubes and heating mantles for degassing

Procedure:

  • Sample Degassing:

    • Place approximately 50-100 mg of the F-CTF sample into a sample tube.

    • Attach the sample tube to the degassing port of the adsorption analyzer.

    • Heat the sample to 150 °C under high vacuum for at least 12 hours to remove any adsorbed moisture and guest molecules.

  • Nitrogen Adsorption at 77 K (for BET Surface Area and Pore Size Distribution):

    • After degassing, cool the sample to room temperature and transfer it to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath to maintain a constant temperature of 77 K.

    • Measure the nitrogen adsorption-desorption isotherm by incrementally dosing nitrogen gas into the sample tube and measuring the equilibrium pressure.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).

  • CO₂, CH₄, and N₂ Adsorption at 273 K and 298 K (for Gas Uptake and Selectivity):

    • Degas a fresh sample of the F-CTF as described in step 1.

    • Use an isothermal bath to maintain the desired temperature (273 K or 298 K).

    • Measure the single-component adsorption isotherms for CO₂, CH₄, and N₂ up to a pressure of 1 bar.

    • The gas uptake capacity is determined from the amount of gas adsorbed at 1 bar.

    • Calculate the ideal adsorbed solution theory (IAST) selectivity for gas pairs (e.g., CO₂/N₂) from the single-component isotherm data to predict the separation performance for gas mixtures.

Visualizations

COF_Synthesis_Workflow Synthesis Workflow for Fluorinated CTF cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Monomer Fluorinated Terephthalonitrile Mixing Mixing Monomer->Mixing Catalyst ZnCl₂ Catalyst->Mixing Sealing Evacuation & Sealing Mixing->Sealing Heating Ionothermal Synthesis (400°C) Sealing->Heating Washing Washing (HCl, H₂O, Acetone) Heating->Washing Extraction Soxhlet Extraction Washing->Extraction Drying Vacuum Drying (120°C) Extraction->Drying Product Purified F-CTF Drying->Product

Caption: Workflow for the synthesis of a fluorinated covalent triazine framework (F-CTF).

Gas_Adsorption_Workflow Gas Adsorption Measurement Workflow cluster_sample_prep Sample Preparation cluster_analysis Adsorption Analysis cluster_data_processing Data Processing & Analysis Degassing Degassing (150°C, Vacuum) N2_Adsorption N₂ Adsorption (77 K) Degassing->N2_Adsorption Gas_Adsorption CO₂/CH₄/N₂ Adsorption (273 K / 298 K) Degassing->Gas_Adsorption BET BET Surface Area N2_Adsorption->BET PSD Pore Size Distribution N2_Adsorption->PSD Uptake Gas Uptake Capacity Gas_Adsorption->Uptake Selectivity IAST Selectivity Uptake->Selectivity

Caption: Workflow for gas adsorption measurements and data analysis.

References

Application of 2-Trifluoromethyl-terephthalonitrile in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of 2-Trifluoromethyl-terephthalonitrile as a key building block in the synthesis of advanced materials for organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

This compound is a versatile precursor for the development of high-performance organic electronic materials. Its strong electron-accepting nature, conferred by the trifluoromethyl and dinitrile functionalities, makes it an ideal core for the design of electron-transporting materials and emitters for various optoelectronic applications. A significant area of its application is in the synthesis of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for 100% internal quantum efficiency in OLEDs.

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

The unique electronic properties of this compound make it an excellent acceptor moiety in donor-acceptor (D-A) type TADF molecules. By attaching suitable electron-donating groups to the this compound core, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF. The trifluoromethyl group further enhances the electron-accepting strength and can influence the photophysical properties of the resulting emitter.

One such example is the TADF emitter 4CzIPN-CF3 , where four carbazole (Cz) donor units are attached to a central this compound acceptor core. This molecule has been shown to be an efficient blue emitter in OLEDs.

Logical Relationship: From Building Block to High-Efficiency OLED

G cluster_0 Material Synthesis cluster_1 Device Fabrication & Performance BuildingBlock 2-Trifluoromethyl- terephthalonitrile (Acceptor Core) TADF_Emitter 4CzIPN-CF3 (TADF Emitter) BuildingBlock->TADF_Emitter Donor Carbazole (Donor Moiety) Donor->TADF_Emitter OLED_Fabrication Vacuum Deposition (OLED Fabrication) TADF_Emitter->OLED_Fabrication Device High-Efficiency Blue OLED OLED_Fabrication->Device

Caption: From chemical synthesis to a functional OLED device.

Quantitative Data Presentation

The photophysical and electroluminescent properties of the TADF emitter 4CzIPN-CF3, derived from this compound, are summarized below.

Table 1: Photophysical Properties of 4CzIPN-CF3

PropertyValue
Absorption Peak (λabs) in Toluene385 nm
Emission Peak (λem) in Toluene480 nm
Photoluminescence Quantum Yield (ΦPL) in Toluene0.85
Singlet-Triplet Energy Gap (ΔEST)0.25 eV

Table 2: Electroluminescent Performance of an OLED with 4CzIPN-CF3 Emitter [1]

ParameterValue
Emitter Doping Concentration1 wt%
Co-host SystemSimCP:oCF3-T2T
Maximum External Quantum Efficiency (EQEmax)23.1%
EQE at 1000 cd m⁻²20.9%
Commission Internationale de l'Eclairage (CIE) Coordinates (x, y)(0.17, 0.35)

Experimental Protocols

Synthesis of 4CzIPN-CF3 Emitter

The synthesis of 4CzIPN-CF3 from this compound involves a nucleophilic aromatic substitution reaction with carbazole.

Workflow for the Synthesis of 4CzIPN-CF3:

G Start Starting Materials: This compound Carbazole, K2CO3, DMF Reaction Reaction Mixture: Stirring at 150 °C for 24h under N2 atmosphere Start->Reaction Workup Work-up: Pour into water, filter the precipitate Reaction->Workup Purification Purification: Column chromatography (Silica gel, Hexane/DCM) Workup->Purification Product Final Product: 4CzIPN-CF3 Purification->Product

Caption: Synthetic workflow for the 4CzIPN-CF3 TADF emitter.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq), carbazole (4.4 eq), and potassium carbonate (K₂CO₃) (8.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at 150 °C for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. Collect the resulting precipitate by filtration and wash it with water and methanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to obtain the pure 4CzIPN-CF3 product.

Fabrication of a Blue TADF OLED

The following protocol describes the fabrication of a blue OLED device using 4CzIPN-CF3 as the emitter via vacuum thermal evaporation.

Workflow for OLED Fabrication:

G Substrate ITO-coated glass substrate (Substrate Cleaning) HIL Hole Injection Layer (HIL) (e.g., HAT-CN) Substrate->HIL HTL Hole Transport Layer (HTL) (e.g., TAPC) HIL->HTL EML Emissive Layer (EML): SimCP:oCF3-T2T co-host doped with 1 wt% 4CzIPN-CF3 HTL->EML ETL Electron Transport Layer (ETL) (e.g., oCF3-T2T) EML->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: Layer-by-layer fabrication process of the OLED device.

Detailed Methodology:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes.

  • Vacuum Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation system (base pressure < 5 × 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit the following layers onto the ITO substrate:

    • Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): 40 nm of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

    • Emissive Layer (EML): 30 nm of a co-host system of a hole transporter (e.g., SimCP) and an electron transporter (e.g., oCF3-T2T) doped with 1 wt% of 4CzIPN-CF3.

    • Electron Transport Layer (ETL): 40 nm of an electron transporter (e.g., oCF3-T2T).

    • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

    • Cathode: 100 nm of aluminum (Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from moisture and oxygen.

These protocols and data provide a solid foundation for researchers to explore the potential of this compound in the exciting field of organic electronics. The versatility of this building block opens up opportunities for the development of novel materials with tailored properties for a wide range of applications, from high-efficiency displays and lighting to advanced sensors and photovoltaics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-trifluoromethyl-terephthalonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a single, standardized protocol is not widely reported, the synthesis of this compound is typically approached via two primary retrosynthetic pathways:

  • Route A: Late-Stage Trifluoromethylation. This strategy involves the trifluoromethylation of a pre-existing terephthalonitrile derivative, most commonly 2-bromo- or 2-chloro-terephthalonitrile. Copper-mediated cross-coupling reactions are frequently employed for this transformation.

  • Route B: Cyanation of a Trifluoromethylated Precursor. This approach begins with a trifluoromethylated benzene ring bearing two leaving groups (e.g., bromine or iodine) at the 1 and 4 positions. Subsequent double cyanation yields the desired product.

Q2: I am attempting a copper-mediated trifluoromethylation of 2-bromo-terephthalonitrile and observing low yield. What are the potential causes?

A2: Low yields in copper-mediated trifluoromethylation reactions are a common issue. Several factors could be contributing:

  • Purity of Starting Materials: Ensure your 2-bromo-terephthalonitrile is free of impurities, especially residual water or other nucleophiles that can consume the trifluoromethylating agent.

  • Catalyst and Ligand Choice: The choice of copper source (e.g., CuI, Cu(OAc)2) and ligand is critical. The ligand stabilizes the copper-CF3 intermediate.[1]

  • Reaction Temperature: These reactions are often sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of the catalyst or reactants.

  • Solvent: The choice of solvent is crucial. Anhydrous, polar aprotic solvents like DMF or NMP are typically used.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like GC-MS or LC-MS.

Q3: What are common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, depending on the chosen synthetic route:

  • Homocoupling: In copper-mediated reactions, oxidative homocoupling of the starting aryl boronic acids can lead to biaryl byproducts.[2]

  • Hydrolysis of Nitrile Groups: If the reaction conditions are not strictly anhydrous, the nitrile groups can be partially or fully hydrolyzed to amides or carboxylic acids.

  • Protodehalogenation: In reactions starting from a halogenated precursor, the halogen may be replaced by a hydrogen atom, leading to the formation of terephthalonitrile as a byproduct.

Q4: Are there any specific safety precautions I should take when working with trifluoromethylating agents?

A4: Yes, many trifluoromethylating agents require careful handling. For example, trifluoromethyltrimethylsilane (TMSCF3) is a volatile and flammable liquid. Reagents like trifluoroiodomethane (CF3I) are gases and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow appropriate safety protocols, including the use of personal protective equipment (PPE).

Troubleshooting Guides

Troubleshooting Low Yield in Copper-Mediated Trifluoromethylation of 2-Bromo-terephthalonitrile
Observed Problem Potential Cause Suggested Solution
Low or no conversion of starting material Inactive catalystUse a fresh source of copper catalyst and ligand. Consider pre-forming the catalyst complex.
Low reaction temperatureGradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and decomposition.
Impure solventUse freshly distilled, anhydrous solvent.
Formation of significant byproducts (e.g., debrominated starting material) Presence of a proton sourceEnsure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Decomposition of starting material or product Reaction temperature is too highDecrease the reaction temperature. Consider a different catalyst system that operates at a lower temperature.
Inconsistent results between batches Variability in reagent qualitySource high-purity reagents from a reliable supplier. Purify starting materials if necessary.
Troubleshooting Incomplete Cyanation of 1,4-Dibromo-2-(trifluoromethyl)benzene
Observed Problem Potential Cause Suggested Solution
Reaction stalls after mono-cyanation Insufficient cyanating agentUse a slight excess of the cyanating agent (e.g., CuCN, Zn(CN)2).
Deactivation of the catalystAdd a fresh portion of the catalyst. Consider using a more robust catalyst system.
Low overall yield Poor solubility of reagentsUse a co-solvent to improve solubility. Increase the reaction temperature if the reagents are thermally stable.
Side reactions with the solventChoose a solvent that is inert under the reaction conditions.

Experimental Protocols

Please note: These are generalized protocols and may require optimization for your specific laboratory conditions and reagent batches.

Protocol 1: Copper-Mediated Trifluoromethylation of 2-Bromo-terephthalonitrile

This protocol is adapted from general methods for the trifluoromethylation of aryl halides.

Materials:

  • 2-Bromo-terephthalonitrile

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Trifluoromethyltrimethylsilane (TMSCF3)

  • Potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (1.5 equiv.), 1,10-phenanthroline (1.6 equiv.), and KF (5.0 equiv.).

  • Add anhydrous DMF to the flask.

  • Add 2-bromo-terephthalonitrile (1.0 equiv.) to the mixture.

  • Finally, add TMSCF3 (2.0 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - 2-Bromo-terephthalonitrile - CuI, Ligand - CF3 Source - Base, Solvent mixing Combine Reagents in Solvent reagents->mixing glassware Dry Glassware (Schlenk Flask) glassware->mixing inert_atm Inert Atmosphere (Ar or N2) inert_atm->mixing heating Heat to Optimal Temperature mixing->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_conversion Low Conversion Issues cluster_high_byproducts Byproduct Formation cluster_solutions Potential Solutions start Low Yield in Trifluoromethylation check_conversion Check Conversion of Starting Material start->check_conversion catalyst Inactive Catalyst? check_conversion->catalyst Low side_reactions Side Reactions Occurring? check_conversion->side_reactions High with Byproducts temp Temperature Too Low? catalyst->temp sol_catalyst Use Fresh Catalyst/Ligand Optimize Catalyst Loading catalyst->sol_catalyst reagents Impure Reagents? temp->reagents sol_temp Increase Temperature Incrementally Screen Different Solvents temp->sol_temp sol_reagents Purify Starting Materials Use Anhydrous Solvents reagents->sol_reagents conditions Harsh Conditions? side_reactions->conditions sol_conditions Lower Reaction Temperature Add Scavenger for Byproducts conditions->sol_conditions

Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.

References

Technical Support Center: Purification of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Trifluoromethyl-terephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are common impurities in crude this compound?

A2: Common impurities can originate from starting materials or side reactions during synthesis. These may include unreacted starting materials (e.g., a halogenated precursor), partially reacted intermediates (e.g., compounds where only one nitrile group has been introduced), or byproducts from the trifluoromethylation or cyanation steps. Hydrolysis of the nitrile groups to carboxylic acids is also a potential side reaction, especially in the presence of moisture.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the properties of similar compounds like tetrafluoroterephthalonitrile, which is soluble in hot methanol, a good starting point for recrystallization would be polar protic or aprotic solvents.[2][3] A solvent screen is recommended to find the optimal system. Potential solvents include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Nitriles (Acetonitrile)

  • Aromatic hydrocarbons (Toluene, Xylene) - potentially for co-solvent systems.

The ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or below, allowing for crystallization of the pure product upon cooling.

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is recommended when simple recrystallization does not provide the desired purity, or when impurities have very similar solubility profiles to the target compound. It is particularly useful for removing baseline impurities and closely related structural analogs. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced separation.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Oily product after synthesis The product may have a low melting point or be contaminated with residual solvent or low-melting impurities.1. Ensure all reaction solvents are thoroughly removed under vacuum.2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.3. If trituration fails, proceed with column chromatography.
Low yield after recrystallization 1. The chosen solvent is too good at dissolving the product, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Perform a solvent screen to find a more suitable solvent or solvent mixture.2. Use the minimum amount of hot solvent necessary to dissolve the crude material.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Product is off-color (yellow or brown) Presence of colored impurities, possibly from side reactions or degradation.1. Add activated carbon to the hot solution during recrystallization to adsorb colored impurities. Use sparingly to avoid adsorbing the product.2. Perform column chromatography.
Persistent impurities after recrystallization Impurities have similar solubility to the product in the chosen solvent system.1. Try a different recrystallization solvent or a multi-solvent system.2. Employ column chromatography for separation.
Nitrile hydrolysis during workup/purification Exposure to strong acidic or basic conditions, or prolonged heating in the presence of water.1. Maintain neutral pH during aqueous workup.2. Use anhydrous solvents for recrystallization if possible.3. Minimize the time the compound is heated in solution.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of methanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solvent Screening for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal FormationPurity (Hypothetical)
MethanolLowHighGood>98%
EthanolLowHighGood>98%
IsopropanolVery LowModerateSlow>99%
AcetoneHighHighPoor-
Ethyl AcetateModerateHighFair~97%
TolueneLowModerateGood>98%
HexaneInsolubleInsoluble--
WaterInsolubleInsoluble--

Table 2: Column Chromatography Eluent System vs. Purity

Eluent System (Hexane:Ethyl Acetate)Rf of Product (Hypothetical)Rf of Impurity A (Hypothetical)Rf of Impurity B (Hypothetical)Final Purity (Hypothetical)
95:50.200.350.10>99.5%
90:100.450.600.30>99.0%
80:200.700.800.55~98.0%

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization check_purity1 Check Purity (TLC, NMR, etc.) recrystallization->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity OK column_chromatography Column Chromatography check_purity1->column_chromatography Purity Not OK check_purity2 Check Purity column_chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity OK further_purification Further Purification Needed check_purity2->further_purification Purity Not OK

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Low Yield After Recrystallization cause1 Solvent Too Strong? start->cause1 solution1 Change Solvent or Use Co-solvent System cause1->solution1 Yes cause2 Too Much Solvent Used? cause1->cause2 No solution2 Use Minimum Hot Solvent cause2->solution2 Yes cause3 Premature Crystallization? cause2->cause3 No solution3 Preheat Filtration Apparatus cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in recrystallization.

References

Technical Support Center: Trifluoromethylation of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trifluoromethylation of terephthalonitrile. The information is designed to help researchers anticipate and resolve common issues encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the trifluoromethylation of terephthalonitrile.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Terephthalonitrile 1. Insufficiently reactive trifluoromethylating agent: Terephthalonitrile is an electron-deficient aromatic ring, making it a challenging substrate for electrophilic and radical trifluoromethylation. 2. Inadequate reaction temperature: The activation energy for the C-H trifluoromethylation of an electron-poor arene may not be met. 3. Catalyst inefficiency or poisoning: The chosen catalyst may not be optimal for this specific substrate, or impurities in the reagents or solvent may be deactivating it.1. Select a more powerful trifluoromethylating agent: Consider using reagents known for their high reactivity towards electron-deficient systems, such as Umemoto's or Togni's reagents. For radical pathways, ensure efficient radical generation. 2. Optimize reaction temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for product formation and decomposition. 3. Screen catalysts and ensure purity: If using a catalyzed reaction (e.g., copper-catalyzed), screen different ligands and copper sources. Ensure all reagents and solvents are pure and dry.
Formation of Multiple Isomeric Products Lack of regioselectivity: Radical trifluoromethylation of aromatic compounds can often lead to a mixture of regioisomers.[1] The directing effects of the two nitrile groups may not be strong enough to favor a single product.Employ a directed trifluoromethylation strategy: If possible, introduce a directing group onto the terephthalonitrile ring to favor substitution at a specific position. Alternatively, explore methods known for higher regioselectivity, which might involve specific catalysts or reaction conditions.
Reaction with Nitrile Groups Nucleophilic attack on the nitrile carbon: Under certain conditions, trifluoromethyl anions or other nucleophiles present in the reaction mixture could potentially react with the electrophilic carbon of the nitrile groups.Choose reaction conditions carefully: Select reagents and conditions that favor C-H functionalization over reaction with the nitrile groups. For instance, radical methods might be less prone to this side reaction than nucleophilic approaches. Ensure the absence of strong nucleophiles that could compete with the trifluoromethylating agent.
Formation of Polymeric or Tar-like Byproducts Uncontrolled radical polymerization: Radical intermediates, if not efficiently trapped by the trifluoromethylating agent, can initiate polymerization of the terephthalonitrile. 2. Decomposition of reagents or products at high temperatures: Elevated temperatures can lead to the breakdown of the starting material, product, or trifluoromethylating reagent, resulting in complex mixtures.1. Control radical concentration: Optimize the rate of radical generation to maintain a low steady-state concentration. This can sometimes be achieved by adjusting the initiator concentration or the intensity of the light source in photochemical reactions. 2. Lower reaction temperature and use a more reactive system: If high temperatures are causing decomposition, explore more reactive trifluoromethylating agents or catalytic systems that allow the reaction to proceed at a lower temperature.
Difficult Purification of the Desired Product Formation of difficult-to-separate byproducts: Byproducts from the trifluoromethylating reagent itself can sometimes co-elute with the desired product.[2]Select a reagent with easily separable byproducts: Some trifluoromethylating reagents are designed to produce byproducts that are easily removed by extraction or precipitation.[2] Research the byproducts of your chosen reagent and plan your purification strategy accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when trifluoromethylating terephthalonitrile?

A1: Given the electron-deficient nature of the terephthalonitrile ring, the primary challenges are often low reactivity and lack of regioselectivity. The most common side reactions include:

  • Formation of regioisomers: Radical trifluoromethylation can lead to a mixture of products where the trifluoromethyl group is attached to different positions on the aromatic ring.[1]

  • Reaction at the nitrile group: While less common for C-H functionalization reactions, under certain nucleophilic conditions, the nitrile groups could be susceptible to attack.

  • Polymerization: Uncontrolled radical reactions can lead to the formation of polymeric materials.

Q2: Which type of trifluoromethylation (radical, nucleophilic, or electrophilic) is most suitable for terephthalonitrile?

A2: Terephthalonitrile's electron-withdrawing nitrile groups make it a poor substrate for classical electrophilic aromatic substitution. Therefore, radical trifluoromethylation is often the most explored route for C-H functionalization of such electron-deficient arenes. Reagents like the Langlois reagent (CF₃SO₂Na) are known sources of trifluoromethyl radicals.[3][4][5] Highly reactive electrophilic trifluoromethylating agents, such as certain Umemoto or Togni reagents, may also be effective, particularly with appropriate catalysts.[6][7][8][9][10] Nucleophilic trifluoromethylation would require the introduction of a leaving group on the aromatic ring.

Q3: My reaction is not proceeding to completion. What can I do?

A3: If you are experiencing low conversion, consider the following:

  • Increase the excess of the trifluoromethylating agent: Using a larger excess of the reagent can help drive the reaction to completion.

  • Increase the reaction temperature: Carefully increasing the temperature may provide the necessary activation energy.

  • Change the solvent: Solvent can play a crucial role in the solubility of reagents and the stability of intermediates. Experiment with different solvents.

  • Consider a different trifluoromethylating agent: A more potent reagent might be necessary for this challenging substrate.

Q4: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?

A4: The formation of a dark, insoluble material often indicates polymerization or decomposition. This is a common issue in radical reactions. To mitigate this:

  • Lower the reaction temperature.

  • Reduce the concentration of the radical initiator.

  • Ensure your reagents and solvents are free of impurities that could initiate unwanted side reactions.

  • In photochemical reactions, reducing the light intensity might help.

Experimental Protocols

While a specific, detailed protocol for the trifluoromethylation of terephthalonitrile with reported side reactions was not found in the surveyed literature, a general procedure for the radical trifluoromethylation of an electron-deficient aromatic compound using the Langlois reagent can be adapted. Researchers should optimize this protocol for their specific setup.

General Protocol for Radical Trifluoromethylation of an Electron-Deficient Arene (Adapted)

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a condenser, add the aromatic substrate (1.0 equiv.), the Langlois reagent (sodium trifluoromethanesulfinate, 2.0-3.0 equiv.), and a suitable solvent (e.g., a mixture of CH₃CN and H₂O or DMSO).

  • Initiation: Add an oxidizing agent (e.g., tert-butyl hydroperoxide) and, if necessary, a catalytic amount of a metal salt (e.g., a copper(II) salt).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (typically several hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated product.

Note: This is a general guideline. The optimal conditions, including the choice of solvent, temperature, and reaction time, must be determined experimentally for the trifluoromethylation of terephthalonitrile.

Reaction Pathways and Troubleshooting Workflow

Reaction Pathways

ReactionPathways Terephthalonitrile Terephthalonitrile Side_Product_1 Other Regioisomers Terephthalonitrile->Side_Product_1 Side Reaction (Isomer Formation) Side_Product_2 Products from Nitrile Group Reaction Terephthalonitrile->Side_Product_2 Side Reaction (Nitrile Group Reaction) Side_Product_3 Polymeric Material/ Tar Terephthalonitrile->Side_Product_3 Side Reaction (Polymerization/Decomposition) Desired_Product Desired_Product TroubleshootingWorkflow Problem Low/No Conversion? Solution Increase Reagent Excess Increase Temperature Change Solvent Use More Reactive Reagent Problem->Solution Yes Problem2 Multiple Products? Problem->Problem2 No End End Solution->End Solution2 Optimize for Regioselectivity (e.g., Directed Reaction) Problem2->Solution2 Yes Problem3 Polymer/Tar Formation? Problem2->Problem3 No Solution2->End Problem3->End No, Successful Reaction Solution3 Lower Temperature Control Radical Concentration Problem3->Solution3 Yes Solution3->End

References

Preventing hydrolysis of nitrile groups in 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Trifluoromethyl-terephthalonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this compound, with a particular focus on preventing the unwanted hydrolysis of its nitrile groups.

Frequently Asked Questions (FAQs)

Q1: What makes the nitrile groups in this compound susceptible to hydrolysis?

The carbon atoms of the nitrile groups in this compound are inherently electrophilic. This electrophilicity is significantly increased by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group on the aromatic ring. This heightened electrophilicity makes the nitrile carbons more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

Q2: Under what conditions is hydrolysis of the nitrile groups most likely to occur?

Hydrolysis of nitriles is typically catalyzed by either acid or base and is often accelerated by heat.[1][2]

  • Acidic Conditions: In the presence of a strong acid, the nitrile nitrogen is protonated, which further increases the electrophilicity of the nitrile carbon, making it more reactive towards even weak nucleophiles like water.[1][3]

  • Basic Conditions: Under basic conditions, the strong nucleophile, hydroxide ion (OH-), directly attacks the electrophilic nitrile carbon.[1]

Vigorous reaction conditions, such as prolonged heating at high temperatures, will favor the complete hydrolysis to carboxylic acids.[1]

Q3: Can the hydrolysis be stopped at the intermediate amide stage?

Yes, it is possible to selectively hydrolyze the nitrile to the corresponding amide under milder reaction conditions.[4][5] This can be a useful strategy if the amide is the desired product or if complete hydrolysis to the carboxylic acid needs to be avoided.

Q4: Are there any general strategies to minimize nitrile hydrolysis during other chemical transformations?

To minimize nitrile hydrolysis, it is crucial to carefully control the reaction conditions:

  • pH Control: Whenever possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, use the mildest possible reagents and the lowest effective concentration.

  • Temperature Control: Avoid high reaction temperatures. Run reactions at room temperature or below if the desired transformation allows.

  • Anhydrous Conditions: The exclusion of water from the reaction mixture is the most direct way to prevent hydrolysis. Using anhydrous solvents and reagents is highly recommended.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the nitrile groups to hydrolytic conditions.

Troubleshooting Guide: Preventing Unwanted Nitrile Hydrolysis

This guide provides specific troubleshooting advice for common experimental scenarios where nitrile hydrolysis is a concern.

Symptom Potential Cause Suggested Solution
Formation of amide or carboxylic acid byproducts detected by LC-MS or NMR.Presence of water in the reaction mixture.Ensure all solvents and reagents are rigorously dried. Use of molecular sieves or other drying agents can be beneficial.
Reaction conducted at elevated temperatures.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Use of strong acids or bases.If possible, substitute with weaker acids or bases. Alternatively, use a stoichiometric amount of the acid or base instead of a large excess.
Complete conversion to the carboxylic acid when the amide is the desired product.Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).Employ milder, selective methods for amide synthesis (see Experimental Protocols section). Monitor the reaction closely by TLC or LC-MS to stop it upon amide formation.
Degradation of starting material under acidic or basic conditions.The molecule is unstable under the reaction conditions, leading to side reactions including hydrolysis.Consider a synthetic route that avoids harsh acidic or basic steps. The use of protecting groups for other functional groups might allow for reactions under neutral conditions.

Experimental Protocols for Selective Amide Synthesis

For instances where the conversion of the nitrile to an amide is desired while avoiding the formation of the carboxylic acid, the following protocols can be adapted.

Protocol 1: Indirect Acid-Catalyzed Hydration using TFA-H2SO4

This method allows for the selective conversion of nitriles to amides in the absence of water during the initial reaction.[6]

Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Concentrated Sulfuric Acid (H2SO4)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Water (for work-up)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add trifluoroacetic acid (TFA) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 equivalents).

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 75°C) and monitor the progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent and purify by standard methods (e.g., chromatography).

Protocol 2: Base-Mediated Hydrolysis in tert-Butanol

The use of a bulky alcohol as a solvent can help to stop the hydrolysis at the amide stage.[7][8]

Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butanol

Procedure:

  • Dissolve this compound in tert-butanol.

  • Add powdered potassium hydroxide to the solution.

  • Heat the mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress.

  • Once the starting material is consumed and the amide is the major product, cool the reaction mixture.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product and purify as required.

Logical Workflow for Preventing Nitrile Hydrolysis

The following diagram illustrates a logical workflow for approaching a synthesis involving this compound to minimize the risk of nitrile group hydrolysis.

G Workflow for Preventing Nitrile Hydrolysis start Start: Synthesis with This compound check_conditions Are acidic or basic conditions required? start->check_conditions neutral_conditions Proceed with reaction under neutral and anhydrous conditions check_conditions->neutral_conditions No mild_conditions Can mild acids/bases and low temperatures be used? check_conditions->mild_conditions Yes monitor_reaction Monitor reaction closely for hydrolysis byproducts neutral_conditions->monitor_reaction use_mild Employ mildest possible acidic/basic conditions and control temperature mild_conditions->use_mild Yes consider_alternative Consider alternative synthetic route or protecting groups mild_conditions->consider_alternative No use_mild->monitor_reaction consider_alternative->start end End: Successful Synthesis monitor_reaction->end

Caption: A decision-making workflow for planning experiments.

References

Technical Support Center: Crystallinity Enhancement of COFs from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and crystallization of Covalent Organic Frameworks (COFs) derived from 2-Trifluoromethyl-terephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to achieve high crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of COFs synthesized from this compound?

A1: The crystallinity of COFs, particularly those containing electron-withdrawing groups like trifluoromethyl, is highly sensitive to several factors. The reversibility of the linkage formation is paramount for error correction and achieving long-range order. Key parameters to control include:

  • Solvent System: The choice of solvent and co-solvents is crucial as it affects monomer solubility, reaction kinetics, and the nucleation and growth process.

  • Reaction Temperature and Time: These parameters directly influence the rate of the condensation reaction and the time allowed for the framework to self-heal and crystallize.

  • Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and the equilibrium between the amorphous and crystalline states.

  • Monomer Stoichiometry and Purity: Precise stoichiometry and high purity of the starting materials are essential to avoid defects in the final framework.

Q2: Why is my COF product amorphous or poorly crystalline when using this compound?

A2: Poor crystallinity can arise from several issues. The strong electron-withdrawing nature of the trifluoromethyl group can alter the reactivity of the nitrile moieties, potentially leading to rapid, irreversible polymerization and the formation of kinetically trapped amorphous materials.[1][2] Other common causes include:

  • Rapid Precipitation: If the COF precipitates too quickly from the solution, it does not have sufficient time to form an ordered, crystalline structure.

  • Inappropriate Solvent: A solvent that either fully solubilizes the growing polymer chains or causes them to crash out of solution immediately will hinder crystallization.

  • Suboptimal Temperature: A temperature that is too high can lead to rapid, irreversible reactions, while a temperature that is too low may not provide enough energy for the reversible bond formation needed for crystallization.

Q3: How can I characterize the crystallinity of my synthesized COF?

A3: The primary technique for assessing the crystallinity of COFs is Powder X-ray Diffraction (PXRD) . The presence of sharp, well-defined diffraction peaks in the PXRD pattern is a clear indicator of a crystalline material. The position and intensity of these peaks can be compared to simulated patterns to confirm the desired structure. Other techniques that can provide complementary information include:

  • High-Resolution Transmission Electron Microscopy (HR-TEM): Can visualize the lattice fringes of the crystalline domains.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Highly crystalline COFs typically exhibit higher surface areas compared to their amorphous counterparts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of COFs from this compound and provides potential solutions.

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Poor monomer solubility.- Increase reaction temperature and/or time.- Use a co-solvent system to improve monomer solubility (e.g., mesitylene/dioxane, o-DCB/n-BuOH).- Ensure high purity of monomers and solvents.
Amorphous Product (No PXRD Peaks) - Reaction is too fast, leading to kinetic trapping.- Inappropriate solvent system.- Incorrect catalyst concentration.- Lower the reaction temperature to slow down the polymerization rate.- Screen different solvent mixtures to find an optimal balance of solubility for monomers and oligomers.- Optimize the catalyst concentration; sometimes a lower concentration promotes slower, more controlled growth.- Consider using a modulator (e.g., a mono-functional aniline) to control the nucleation and growth process.
Poor Crystallinity (Broad PXRD Peaks) - Insufficient time for error correction and crystal growth.- Presence of impurities that disrupt the crystal lattice.- Increase the reaction time to allow for the reversible reaction to reach thermodynamic equilibrium.- Perform a post-synthetic solvothermal treatment to "heal" defects and improve crystallinity.- Ensure the highest possible purity of starting materials and solvents.
Inconsistent Results Between Batches - Variations in reaction setup and conditions.- Inconsistent monomer quality.- Standardize the experimental protocol, including heating and cooling rates.- Use monomers from the same batch or re-purify monomers before use.- Ensure anhydrous conditions if the reaction is sensitive to moisture.

Quantitative Data Summary

The following tables summarize typical characterization data for fluorinated COFs. This data can be used as a benchmark for your experimental results.

Table 1: PXRD Peak Positions for a Representative Fluorinated Imine-Linked COF. [3]

Peak Assignment (hkl) 2θ (degrees)
(100)~2.8°
(110)~4.9°
(200)~5.7°
(210)~7.5°
(001)~25.4°

Table 2: Comparison of BET Surface Area for Fluorinated vs. Non-Fluorinated COFs.

COF Type BET Surface Area (m²/g) Reference
Fluorinated COF (SCF-FCOF-1)> 1000 (after 1h), up to 2056 (after 3 days)[4]
Non-fluorinated analogue~760[1]
Triazine-based COF (HHU-COF-2, fluorinated)595
Triazine-based COF (HHU-COF-1, non-fluorinated)716
Fluorinated COF (DF-TAPB-COF)Not specified, but porous[3]

Detailed Experimental Protocols

Protocol: Catalyst-Free Solvothermal Synthesis of a Highly Crystalline Fluorinated COF (Adapted from SCF-FCOF-1 Synthesis) [4]

Materials:

  • 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,2-Dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic Acid (6 M aqueous solution)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.1 mmol, 35.0 mg).

  • Add 2,3,5,6-tetrafluoroterephthalaldehyde (TFTA, 0.15 mmol, 31.5 mg).

  • Add a solvent mixture of o-dichlorobenzene (o-DCB, 1.0 mL) and n-butanol (n-BuOH, 1.0 mL).

  • Add 0.3 mL of a 6 M aqueous acetic acid solution.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Flash-freeze the Pyrex tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product with anhydrous acetone and tetrahydrofuran.

  • Dry the product under vacuum at 80 °C overnight to yield a yellow powder.

Note: This protocol should be adapted for this compound. The stoichiometry of the amine and nitrile monomers will need to be adjusted based on the desired linkage (e.g., for a triazine-based COF from a dinitrile, a 1:1 molar ratio of the trinitrile precursor would be a starting point, though this is a different reaction type). The solvent system, temperature, and reaction time may also require optimization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis and troubleshooting of COFs.

experimental_workflow Experimental Workflow for COF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization monomer_prep Monomer Purification & Stoichiometry mixing Monomer Mixing & Sonication monomer_prep->mixing solvent_prep Solvent Selection & Degassing solvent_prep->mixing heating Solvothermal Reaction (Controlled Temperature & Time) mixing->heating isolation Isolation by Filtration heating->isolation washing Solvent Washing isolation->washing activation Drying/Activation washing->activation pxrd PXRD for Crystallinity activation->pxrd bet BET for Porosity activation->bet ftir FT-IR for Linkage Formation activation->ftir

Fig. 1: A generalized experimental workflow for the synthesis and characterization of COFs.

troubleshooting_logic Troubleshooting Logic for Poor Crystallinity action action outcome outcome start Poor Crystallinity (Broad/No PXRD Peaks) check_kinetics Is the reaction too fast? start->check_kinetics check_conditions Are reaction conditions optimal? check_kinetics->check_conditions No action_temp Decrease Temperature Add Modulator check_kinetics->action_temp Yes check_purity Are monomers/solvents pure? check_conditions->check_purity Yes action_solvent Screen Solvents Optimize Time & Catalyst check_conditions->action_solvent No action_purify Purify Monomers Use Anhydrous Solvents check_purity->action_purify No outcome_no_change Re-evaluate Monomer Design check_purity->outcome_no_change Yes outcome_improved Improved Crystallinity action_temp->outcome_improved Success action_solvent->outcome_improved Success action_purify->outcome_improved Success

Fig. 2: A decision-making diagram for troubleshooting poor crystallinity in COF synthesis.

References

Troubleshooting low solubility of polymers derived from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 2-Trifluoromethyl-terephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of polymers derived from this compound?

A1: Polymers synthesized using this compound, such as polyamides and polyimides, generally exhibit improved solubility in common organic solvents compared to their non-fluorinated analogs. The presence of the trifluoromethyl (-CF3) group disrupts polymer chain packing and reduces intermolecular interactions, leading to enhanced solubility.[1][2][3] These polymers are often soluble in aprotic polar solvents.

Q2: Which solvents are typically effective for dissolving these types of polymers?

A2: Common solvents that have proven effective for dissolving trifluoromethyl-containing aromatic polymers include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • m-Cresol

  • Tetrahydrofuran (THF)

  • Chloroform (CHCl3)[3]

  • Dichloromethane (CH2Cl2)[3]

In some cases, depending on the overall polymer structure, solubility in less polar solvents like acetone has also been observed.[2]

Q3: Why is my polymer not dissolving even in the recommended solvents?

A3: Several factors can contribute to low solubility. These may include high molecular weight, the specific chemical structure of the comonomers used in the polymerization, the degree of crystallinity of the polymer, and potential cross-linking. The troubleshooting guide below provides a systematic approach to address this issue.

Q4: Can the introduction of other functional groups improve solubility?

A4: Yes, incorporating bulky or flexible groups into the polymer backbone can further enhance solubility. For instance, the use of unsymmetrical diamines or the inclusion of ether linkages can disrupt chain packing and improve solubility.[1][4] The incorporation of multi-bulky pendant fluorinated groups has been shown to significantly increase solubility.[3]

Troubleshooting Guide for Low Polymer Solubility

If you are experiencing difficulty dissolving your polymer derived from this compound, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow start Start: Low Polymer Solubility Observed solvent_check Step 1: Verify Solvent Choice and Purity start->solvent_check solvent_screening Step 2: Systematic Solvent Screening solvent_check->solvent_screening If solubility is still low temp_increase Step 3: Increase Temperature solvent_screening->temp_increase If solubility is still low agitation Step 4: Enhance Agitation temp_increase->agitation If solubility is still low particle_size Step 5: Reduce Polymer Particle Size agitation->particle_size If solubility is still low characterization Step 6: Polymer Characterization particle_size->characterization If solubility remains poor end End: Polymer Dissolved or Issue Identified characterization->end

Figure 1: A workflow diagram for troubleshooting low polymer solubility.

Step 1: Verify Solvent Choice and Purity
  • Action: Ensure you are using a recommended solvent (see FAQ A2) and that it is of high purity and anhydrous. Water or other impurities can significantly reduce the solubility of aromatic polymers.

  • Rationale: Protic impurities can interfere with the solvation of polar polymer chains.

Step 2: Systematic Solvent Screening
  • Action: If the initial solvent is ineffective, perform a systematic screening with a range of solvents of varying polarity. Test small amounts of your polymer in vials with different solvents.

  • Rationale: The "like dissolves like" principle is a good starting point, but the complex interactions in polymer solutions can be unpredictable. A broader screening increases the chances of finding a suitable solvent.

Step 3: Increase Temperature
  • Action: Gently heat the polymer-solvent mixture. Many polymers exhibit increased solubility at elevated temperatures.

  • Rationale: Increasing the temperature provides the necessary energy to overcome intermolecular forces between polymer chains, facilitating their separation and solvation.

Step 4: Enhance Agitation
  • Action: Use vigorous stirring, sonication, or a shaker to increase the interaction between the polymer and the solvent.

  • Rationale: Mechanical agitation helps to break up polymer agglomerates and constantly brings fresh solvent to the surface of the polymer particles, accelerating the dissolution process.

Step 5: Reduce Polymer Particle Size
  • Action: If your polymer is in a coarse form, grind it into a fine powder.

  • Rationale: A smaller particle size increases the surface area available for the solvent to interact with, which can significantly speed up dissolution.

Step 6: Polymer Characterization
  • Action: If the above steps fail, re-characterize your polymer.

    • Molecular Weight: Determine the molecular weight using techniques like Gel Permeation Chromatography (GPC). Very high molecular weight can lead to low solubility.

    • Crystallinity: Use X-ray Diffraction (XRD) to assess the degree of crystallinity. Highly crystalline polymers are generally less soluble.

    • Cross-linking: Insoluble polymers may be cross-linked. Swelling experiments can help determine if this is the case.

  • Rationale: Understanding the physicochemical properties of your specific polymer batch is crucial for diagnosing persistent solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Testing
  • Preparation: Weigh 10 mg of the polymer into a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Vigorously shake the vial and observe for 24 hours at room temperature. Note whether the polymer is fully soluble, partially soluble, or insoluble.

  • Heating: If the polymer is not fully soluble, heat the vial in a controlled manner (e.g., in a water bath or on a hot plate with stirring) and observe any changes in solubility.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
  • Sample Preparation: Prepare a saturated solution of the polymer in a chosen solvent by adding an excess amount of the polymer to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved polymer to settle. Carefully extract a known volume of the clear supernatant.

  • Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely under vacuum at a temperature below the polymer's degradation temperature.

  • Calculation: Weigh the container with the dried polymer residue. The difference in weight gives the mass of the dissolved polymer. Calculate the solubility in g/L or other appropriate units.

Data Presentation

Table 1: Solubility of Trifluoromethyl-Containing Aromatic Polymers in Common Organic Solvents

Polymer TypeMonomersSolventTemperatureSolubilityCitation
PolyamideUnsymmetrical diamine with -CF3 groupsNMP, DMAc, DMF, m-cresol, THFRoom Temp.Soluble[2]
PolyamideUnsymmetrical diamine with -CF3 groups and -C(CF3)2- bridgeAcetoneRoom Temp.Soluble[2]
PolyimideDiamine with multi-bulky pendant -CF3 groupsNMP, CHCl3, THFRoom Temp.Up to 20 wt%[3]
PolyimideDiamine with multi-bulky pendant -CF3 groupsDMAc, DMF, m-cresol, CH2Cl2Room Temp.Soluble[3]
Semi-alicyclic PolyimideAlicyclic dianhydrides and -CF3 containing aromatic diaminesNMP, DMF, DMAc, THF, DioxaneNot specifiedSoluble[4]

Note: "Soluble" indicates qualitative solubility was observed, but a specific quantitative value was not provided in the cited source.

Visualizations

General Synthesis Workflow for Aromatic Polyamides

The following diagram illustrates a typical synthesis route for aromatic polyamides from a trifluoromethyl-containing dicarboxylic acid (derived from this compound) and an aromatic diamine via direct polycondensation.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarboxylic_Acid Trifluoromethyl-containing Dicarboxylic Acid Polycondensation Direct Polycondensation (e.g., Yamazaki-Higashi method) Dicarboxylic_Acid->Polycondensation Diamine Aromatic Diamine Diamine->Polycondensation Polyamide Soluble Aromatic Polyamide Polycondensation->Polyamide Solvent Solvent (e.g., NMP) + Condensing Agent Solvent->Polycondensation

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Trifluoromethyl-terephthalonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Hydrogenation of Nitrile Groups

The reduction of the nitrile functionalities in this compound to primary amines is a critical transformation for the synthesis of various downstream products, including diamines used as building blocks in polymers and pharmaceuticals. The primary challenge in this reaction is achieving high selectivity towards the desired primary amine while avoiding the formation of secondary and tertiary amines, as well as potential side reactions involving the trifluoromethyl group.

Frequently Asked Questions (FAQs) for Hydrogenation

Q1: What are the most common catalysts for the hydrogenation of aromatic nitriles like this compound?

A1: The most frequently employed heterogeneous catalysts for the hydrogenation of aromatic nitriles are Raney® Nickel and Palladium on carbon (Pd/C).[1][2] Both have shown efficacy in reducing nitrile groups to primary amines. Ruthenium and Platinum-based catalysts are also utilized, sometimes offering different selectivity profiles.[3] The choice of catalyst can significantly influence the reaction's outcome, including conversion, selectivity, and the potential for side reactions.

Q2: Does the trifluoromethyl group interfere with the hydrogenation of the nitrile groups?

A2: Generally, the trifluoromethyl (CF3) group is stable under typical nitrile hydrogenation conditions and does not prevent the reduction of the nitrile groups. However, under harsh conditions or with certain catalysts, C-F bond hydrogenolysis can occur, leading to defluorination. This is a critical consideration when selecting the catalyst and optimizing reaction conditions.

Q3: What are the common side reactions to watch out for during the hydrogenation of this compound?

A3: The primary side reactions include:

  • Formation of secondary and tertiary amines: This occurs through the reaction of the initially formed primary amine with the intermediate imine species.

  • Hydrogenolysis of the C-CF3 bond: This can lead to the formation of defluorinated byproducts. This is more likely to occur at higher temperatures and with certain catalysts, such as palladium.[1]

  • Hydrogenation of the aromatic ring: Under forcing conditions, the benzene ring can be reduced to a cyclohexane ring.

  • Catalyst poisoning: Halogenated organic compounds can sometimes poison hydrogenation catalysts.[4] While the CF3 group is generally robust, the potential for catalyst deactivation should be monitored.

Troubleshooting Guide for Hydrogenation
Problem Possible Cause Suggested Solution
Low conversion of the starting material - Inactive catalyst- Insufficient catalyst loading- Low hydrogen pressure- Low reaction temperature- Use a fresh batch of catalyst.- Increase the catalyst loading incrementally.- Increase the hydrogen pressure.- Gradually increase the reaction temperature, monitoring for side reactions.
Low selectivity to the primary amine (formation of secondary/tertiary amines) - High reaction temperature- High concentration of the primary amine product- Lower the reaction temperature.- Use a solvent system that promotes the desorption of the primary amine from the catalyst surface.- Consider the addition of ammonia to the reaction mixture, which can suppress the formation of secondary amines.
Formation of defluorinated byproducts - High reaction temperature- Catalyst-mediated C-F bond hydrogenolysis- Lower the reaction temperature.- Screen different catalysts. For example, Raney® Nickel might be less prone to causing hydrogenolysis than Palladium-based catalysts.- Optimize reaction time to minimize over-reduction.
Reduction of the aromatic ring - Harsh reaction conditions (high temperature and pressure)- Employ milder reaction conditions.- Select a catalyst with lower activity for aromatic ring hydrogenation.
Catalyst deactivation - Poisoning by impurities in the substrate or solvent- Sintering of the catalyst at high temperatures- Ensure the purity of the starting material and solvents.- Operate at the lowest effective temperature.
Quantitative Data on Catalyst Performance

While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions and reported yields for the hydrogenation of structurally related compounds. This data can serve as a starting point for optimization.

SubstrateCatalystSolventTemperature (°C)Pressure (psi)Yield of Primary Amine (%)
Benzonitrile5% Pd/CEthanol2550>95
4-NitrobenzonitrileRaney® NiMethanol2550High
BenzonitrileRaney® Ni2-Propanol55-8572-290High

Note: The presence of the trifluoromethyl group, an electron-withdrawing group, may require slightly more forcing conditions compared to unsubstituted benzonitrile.

Experimental Protocol: General Procedure for Hydrogenation using Raney® Nickel

Warning: Raney® Nickel is pyrophoric when dry and should be handled with extreme care under an inert atmosphere.

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically in water) with the chosen reaction solvent (e.g., ethanol) three times by decantation under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the this compound and the reaction solvent.

  • Catalyst Addition: Under a continuous stream of inert gas, add the washed Raney® Nickel to the reactor.

  • Reaction: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as GC-MS or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Immediately quench the catalyst on the filter paper with plenty of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Workflow Diagram: Hydrogenation Process

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start WashCatalyst Wash Raney® Ni with solvent Start->WashCatalyst PrepSubstrate Prepare Substrate Solution Start->PrepSubstrate ChargeReactor Charge Reactor with Substrate and Catalyst WashCatalyst->ChargeReactor PrepSubstrate->ChargeReactor PurgeAndPressurize Purge with H2 and Pressurize ChargeReactor->PurgeAndPressurize HeatAndStir Heat and Stir PurgeAndPressurize->HeatAndStir Monitor Monitor Reaction HeatAndStir->Monitor Monitor->HeatAndStir Incomplete CoolAndVent Cool and Vent Monitor->CoolAndVent Complete Filter Filter Catalyst CoolAndVent->Filter Quench Quench Catalyst Filter->Quench Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: General workflow for the hydrogenation of this compound.

Hydrolysis of Nitrile and Trifluoromethyl Groups

The hydrolysis of this compound can potentially lead to the formation of carboxylic acids. Both the nitrile and the trifluoromethyl groups can undergo hydrolysis, but under different conditions. This section provides guidance on the selective hydrolysis of these functional groups.

Frequently Asked Questions (FAQs) for Hydrolysis

Q1: Under what conditions can the nitrile groups be hydrolyzed to carboxylic acids?

A1: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5]

  • Acidic hydrolysis: Typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution.

  • Basic hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, which initially forms the carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid.

Q2: Can the trifluoromethyl group be hydrolyzed?

A2: Yes, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, but this generally requires harsh conditions. For instance, heating with fuming sulfuric acid and boric acid has been reported to facilitate this transformation.[2] Under the milder conditions typically used for nitrile hydrolysis, the CF3 group is often stable.

Q3: Is it possible to selectively hydrolyze the nitrile groups without affecting the trifluoromethyl group?

A3: Yes, selective hydrolysis of the nitrile groups is generally achievable by using standard acidic or basic hydrolysis conditions while avoiding the very harsh conditions required for CF3 group hydrolysis. Careful control of temperature and reaction time is crucial.

Troubleshooting Guide for Hydrolysis
Problem Possible Cause Suggested Solution
Incomplete hydrolysis of nitrile groups - Insufficient reaction time or temperature- Low concentration of acid or base- Increase the reaction time and/or temperature.- Increase the concentration of the acid or base catalyst.
Hydrolysis of the trifluoromethyl group - Reaction conditions are too harsh (e.g., very high temperature, fuming acids)- Use milder conditions: lower temperature, shorter reaction time, and less concentrated acid/base.- Carefully monitor the reaction for the formation of the tricarboxylic acid byproduct.
Formation of amides as byproducts - Incomplete hydrolysis of the nitrile group- Increase the reaction time or temperature to drive the reaction to the carboxylic acid.
Experimental Protocol: General Procedure for Basic Hydrolysis of Nitrile Groups
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound in an aqueous solution of a strong base (e.g., 10-20% NaOH).

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic.

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Logical Relationship Diagram: Hydrolysis Pathways

HydrolysisPathways Start 2-Trifluoromethyl- terephthalonitrile Intermediate 2-Trifluoromethyl- terephthalamide Start->Intermediate Mild Hydrolysis (Acid or Base) Product1 2-Trifluoromethyl- terephthalic Acid Start->Product1 Strong Hydrolysis (Acid or Base) Intermediate->Product1 Further Hydrolysis Product2 Benzene-1,2,4- tricarboxylic Acid Product1->Product2 Harsh Hydrolysis (e.g., fuming H2SO4)

Caption: Potential hydrolysis pathways for this compound.

Amination and Cyclization Reactions

While direct "amination" of the nitrile group is not a standard transformation, the nitrile functionalities in this compound can be converted into other nitrogen-containing groups such as amidines and tetrazoles. Furthermore, the dinitrile arrangement on the aromatic ring makes it a suitable precursor for cyclization reactions to form macrocycles like phthalocyanines.

Frequently Asked Questions (FAQs) for Amination and Cyclization

Q1: How can the nitrile groups be converted to amidines?

A1: Amidines can be synthesized from nitriles via the Pinner reaction or by direct addition of amines, which can be catalyzed by Lewis acids or other catalysts. The reaction of this compound with an amine in the presence of a suitable catalyst would be expected to yield the corresponding bis(amidine).

Q2: Is it possible to form tetrazoles from this compound?

A2: Yes, nitriles can react with azides (e.g., sodium azide) in the presence of a Lewis acid or Brønsted acid to form tetrazoles via a [3+2] cycloaddition reaction.[6] This would convert both nitrile groups into tetrazole rings.

Q3: What type of cyclization reactions can this compound undergo?

A3: As a phthalonitrile derivative, it can undergo template-assisted cyclotetramerization in the presence of a metal salt (e.g., zinc acetate) to form a trifluoromethyl-substituted phthalocyanine.[7][8] These macrocycles have interesting photophysical and electronic properties.

Troubleshooting Guide for Cyclization to Phthalocyanines
Problem Possible Cause Suggested Solution
Low yield of phthalocyanine - Inefficient cyclization- Decomposition of the starting material or product at high temperatures- Use of an inappropriate metal template- Optimize the reaction temperature and time.- Screen different high-boiling solvents (e.g., quinoline, 1-chloronaphthalene).- Try different metal salts as templates (e.g., Zn(OAc)2, CuCl2).
Formation of a complex mixture of products - Side reactions due to the high reactivity of the trifluoromethyl group under the reaction conditions- Polymerization- Lower the reaction temperature.- Use a high-dilution technique to favor intramolecular cyclization over intermolecular polymerization.
Difficulty in purifying the product - Low solubility of the phthalocyanine product- Presence of colored impurities- Use specialized purification techniques for phthalocyanines, such as train sublimation or extensive washing with various solvents.- The trifluoromethyl group should enhance solubility compared to the unsubstituted analogue.
Experimental Protocol: General Procedure for Phthalocyanine Synthesis
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a metal salt (e.g., anhydrous zinc acetate, 0.25 equivalents), and a high-boiling solvent (e.g., quinoline).

  • Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) with stirring for several hours.

  • Monitoring: The reaction progress can often be monitored by the appearance of a deep color (typically blue or green for phthalocyanines).

  • Work-up: Cool the reaction mixture to room temperature. Add a non-solvent like methanol to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash extensively with various solvents (e.g., methanol, acetone, water) to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel or by sublimation.

Signaling Pathway Diagram: From Dinitrile to Macrocycle

CyclizationPathway Substrate 4 x 2-Trifluoromethyl- terephthalonitrile Product Trifluoromethyl-substituted Metal Phthalocyanine Substrate->Product Metal Metal Salt (e.g., Zn(OAc)2) Metal->Product Solvent High-Boiling Solvent Solvent->Product Heat Heat Heat->Product

Caption: Key components for the synthesis of a trifluoromethyl-substituted phthalocyanine.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Trifluoromethyl-terephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A1: The regioselectivity of SNAr reactions on this compound is primarily governed by a combination of electronic and steric effects. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The two cyano (-CN) groups also contribute to this activation.

  • Electronic Effects: The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), making the ortho and para positions more electrophilic. The cyano groups also possess a strong -I and a moderate resonance (-M) effect.

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of nucleophiles to the adjacent C-3 position.

Q2: Which position on the this compound ring is most susceptible to nucleophilic attack?

A2: Based on the combined electronic and steric factors, the C-5 position is generally the most favored site for nucleophilic attack. The C-5 position is para to the strongly electron-withdrawing trifluoromethyl group and is less sterically hindered than the C-3 position. Attack at C-5 leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto both the trifluoromethyl and the para-cyano group.

Q3: Can substitution occur at other positions?

A3: While C-5 is the preferred site, substitution at the C-3 position (ortho to the -CF₃ group) can also occur, particularly with smaller, highly reactive nucleophiles or under forcing reaction conditions. Substitution at C-4 and C-6 is generally not observed as it would require displacement of a cyano group, which is a poor leaving group under typical SNAr conditions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or no conversion 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature.1. Ensure high purity of this compound. 2. Use a stronger nucleophile or increase its concentration. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP) to enhance nucleophilicity. 4. Gradually increase the reaction temperature, monitoring for decomposition.
Poor regioselectivity (mixture of C-3 and C-5 substituted products) 1. High reaction temperature favoring the less selective pathway. 2. Use of a small, highly reactive nucleophile. 3. Inadequate control over reaction kinetics.1. Lower the reaction temperature to favor the thermodynamically more stable C-5 product. 2. Employ a bulkier nucleophile to increase steric hindrance at the C-3 position. 3. Use a weaker base or a less polar solvent to slow down the reaction and improve selectivity.
Formation of di-substituted products 1. Excess of the nucleophile. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and quench it upon completion of the mono-substitution. 3. Lower the reaction temperature.
Decomposition of starting material or product 1. High reaction temperature. 2. Presence of strong bases leading to side reactions with the nitrile groups. 3. Presence of water or other protic impurities.1. Reduce the reaction temperature. 2. Use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of strong inorganic bases. 3. Ensure anhydrous reaction conditions by using dry solvents and reagents.

Key Experimental Protocols

Below are representative, detailed methodologies for performing regioselective nucleophilic aromatic substitution on this compound.

Protocol 1: Highly Regioselective C-5 Substitution with an Amine Nucleophile

  • Objective: To achieve high selectivity for the substitution at the C-5 position.

  • Reagents:

    • This compound (1.0 eq)

    • Secondary Amine (e.g., Morpholine) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.

    • Add the secondary amine dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Modulating Regioselectivity with a Thiol Nucleophile

  • Objective: To investigate the effect of nucleophile and temperature on regioselectivity.

  • Reagents:

    • This compound (1.0 eq)

    • Thiol (e.g., Thiophenol) (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) (anhydrous)

  • Procedure:

    • Combine this compound and cesium carbonate in anhydrous acetonitrile.

    • Add the thiol at 0 °C.

    • Slowly warm the reaction to room temperature and stir for the designated time.

    • Forcing conditions: Heat the reaction mixture to 50 °C to observe changes in regioselectivity.

    • Work-up and purification are similar to Protocol 1.

Quantitative Data Summary

The following table summarizes expected regiomeric ratios for the reaction of this compound with various nucleophiles under different conditions. This data is illustrative and may vary based on specific experimental parameters.

NucleophileBaseSolventTemperature (°C)C-5 : C-3 Ratio (Approximate)
MorpholineK₂CO₃DMF80>95 : 5
PiperidineK₂CO₃DMF8090 : 10
ThiophenolCs₂CO₃CH₃CN2598 : 2
ThiophenolCs₂CO₃CH₃CN8085 : 15
Sodium Methoxide-MeOH6570 : 30

Visualizing Reaction Control

Diagram 1: Factors Influencing Regioselectivity

This diagram illustrates the key decision-making factors for controlling the regioselectivity of nucleophilic attack on this compound.

G Decision Pathway for Regioselective Substitution cluster_0 Reaction Parameters cluster_1 Desired Outcome A Nucleophile Characteristics D High C-5 Selectivity A->D Bulky E Increased C-3 Substitution A->E Small B Reaction Temperature B->D Low B->E High C Solvent Polarity C->D Less Polar C->E Polar Aprotic G Workflow for Regioselectivity Optimization start Define Target Regioisomer (C-5 or C-3) cond1 Initial Screen: Nucleophile & Base start->cond1 proc1 Analyze C-5:C-3 Ratio (LC-MS, NMR) cond1->proc1 cond2 Selectivity > 90%? proc1->cond2 proc2 Optimize Temperature & Solvent cond2->proc2 No end Final Protocol cond2->end Yes proc2->proc1 revisit Re-evaluate Nucleophile /Base Combination proc2->revisit revisit->cond1

Validation & Comparative

A Comparative Analysis of 2-Trifluoromethyl-terephthalonitrile and Other Terephthalonitrile Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing pursuit of novel and effective anticancer agents, researchers are increasingly turning their attention to the nuanced structural modifications of known pharmacophores. This guide provides a comparative overview of 2-Trifluoromethyl-terephthalonitrile and two other key terephthalonitrile derivatives: 4-hydroxyterephthalonitrile and 2,5-dihydroxyterephthalonitrile. The introduction of different functional groups onto the terephthalonitrile scaffold significantly influences their physicochemical properties and, consequently, their biological activity. This analysis, targeted at researchers, scientists, and drug development professionals, summarizes the available (though currently limited) data on their anticancer potential and outlines the synthetic and experimental methodologies crucial for their evaluation.

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity, which can lead to improved cellular uptake and biological activity.[1][2][3] The nitrile functionalities, on the other hand, are versatile pharmacophores that can participate in various interactions with biological targets.

Physicochemical Properties and Anticancer Potential: A Comparative Table

While direct comparative anticancer studies for these specific terephthalonitrile derivatives are not extensively available in the public domain, we can extrapolate their potential based on the known effects of their respective functional groups. The following table summarizes their key physicochemical properties, which are critical determinants of their potential as drug candidates.

DerivativeStructureMolecular Weight ( g/mol )LogP (Predicted)Key Features & Potential Anticancer Relevance
This compound 196.122.8The electron-withdrawing trifluoromethyl group can enhance metabolic stability and cell permeability. May exhibit targeted activity due to altered electronic properties.
4-hydroxyterephthalonitrile 144.131.5The hydroxyl group can act as a hydrogen bond donor, potentially interacting with key residues in enzyme active sites. May exhibit antioxidant properties.
2,5-dihydroxyterephthalonitrile 160.131.2The two hydroxyl groups increase polarity and the potential for hydrogen bonding, which could influence solubility and target binding. May possess enhanced antioxidant and radical scavenging activities.

Note: The LogP values are predicted and serve as an estimation of lipophilicity.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of these derivatives and the evaluation of their anticancer activity are provided below.

Synthesis of Terephthalonitrile Derivatives

1. Synthesis of this compound:

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be inferred from related reactions. A common starting material is 2-trifluoromethylbenzonitrile, which can be further functionalized. One potential route involves the introduction of a second nitrile group onto the benzene ring.

2. Synthesis of 4-hydroxyterephthalonitrile:

3. Synthesis of 2,5-dihydroxyterephthalonitrile:

The synthesis of 2,5-dihydroxyterephthalonitrile can be achieved from its precursor, 2,5-dihydroxyterephthalic acid.

  • Step 1: Synthesis of 2,5-dihydroxyterephthalic acid: This can be prepared from hydroquinone and potassium hydroxide under elevated temperature and pressure. In a typical procedure, hydroquinone is reacted with a significant excess of potassium hydroxide in a solvent like n-octane at approximately 220°C and 11.5 MPa. The reaction is carried out for several hours with vigorous stirring to yield 2,5-dihydroxyterephthalic acid.[4]

  • Step 2: Conversion to 2,5-dihydroxyterephthalonitrile: The dicarboxylic acid can then be converted to the corresponding dinitrile. This can be achieved through a two-step process involving the formation of the corresponding diamide followed by dehydration.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the terephthalonitrile derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

To visualize the logical flow of the research process, from compound synthesis to the evaluation of anticancer activity and subsequent mechanistic studies, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_activity Anticancer Activity Screening cluster_mechanistic Mechanism of Action Studies Start Starting Materials Synth_CF3 Synthesis of This compound Start->Synth_CF3 Synth_OH Synthesis of 4-hydroxyterephthalonitrile Start->Synth_OH Synth_diOH Synthesis of 2,5-dihydroxyterephthalonitrile Start->Synth_diOH Purification Purification & Characterization (NMR, MS, etc.) Synth_CF3->Purification Synth_OH->Purification Synth_diOH->Purification MTT_Assay MTT Assay Purification->MTT_Assay Test Compounds Cell_Culture Cancer Cell Lines (MCF-7, HeLa, A549) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Active Compounds Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis Cell_Cycle->Pathway_Analysis

Caption: Experimental workflow for the synthesis and evaluation of terephthalonitrile derivatives.

Caption: A generalized signaling pathway potentially targeted by anticancer terephthalonitrile derivatives.

Conclusion

The comparative analysis of this compound with its hydroxy-substituted counterparts highlights the significant role that functional group modifications play in tuning the properties of a lead compound. While the trifluoromethyl derivative is predicted to have enhanced metabolic stability and cellular uptake, the hydroxy derivatives offer potential for specific hydrogen bonding interactions and antioxidant activity. The lack of direct comparative experimental data underscores the need for further research in this area. The provided synthetic and experimental protocols aim to facilitate these future investigations, which are crucial for unlocking the full therapeutic potential of this promising class of compounds in the fight against cancer.

References

A Comparative Guide to the Thermal Properties of Polymers: 2-Trifluoromethyl-terephthalonitrile vs. Terephthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

The introduction of fluorine-containing functional groups into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. This guide provides a comparative analysis of the thermal properties of polymers synthesized from 2-Trifluoromethyl-terephthalonitrile and its non-fluorinated counterpart, terephthalonitrile. While direct comparative data for polymers derived from these specific nitrile monomers is limited, this guide draws upon extensive experimental data from analogous polymer systems, such as polyamides and polyimides, to provide a robust predictive comparison. The inclusion of a trifluoromethyl (-CF3) group on the aromatic ring introduces significant steric and electronic effects that profoundly influence the thermal behavior of the resulting polymers.

Executive Summary of Thermal Property Comparison

The presence of the 2-trifluoromethyl substituent is anticipated to enhance the thermal properties of polymers when compared to their unsubstituted terephthalonitrile-based analogues. The bulky and highly electronegative -CF3 group restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg). This increased rigidity also contributes to improved thermal stability, as indicated by a higher decomposition temperature (Td). The coefficient of thermal expansion (CTE) is expected to be lower for the trifluoromethyl-containing polymers due to the reduced chain mobility.

Thermal PropertyPolymer from Terephthalonitrile (Expected)Polymer from this compound (Expected)Impact of -CF3 Group
Glass Transition Temperature (Tg) LowerHigherIncreased chain rigidity and steric hindrance
Decomposition Temperature (Td, 5% weight loss) LowerHigherStronger C-F bonds and altered decomposition pathways
Coefficient of Thermal Expansion (CTE) HigherLowerReduced free volume and restricted chain movement
Melt Transition Temperature (Tm) VariesGenerally higher, but may be suppressed due to reduced crystallinityDisruption of chain packing can affect crystallinity

Understanding the Structure-Property Relationship

The observed differences in thermal properties can be directly attributed to the introduction of the trifluoromethyl group onto the terephthalonitrile monomer. The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer's thermal characteristics.

G cluster_0 Monomer Structure cluster_1 Structural Features of Polymer cluster_2 Resulting Thermal Properties Terephthalonitrile Terephthalonitrile Linear, Planar Backbone Linear, Planar Backbone Terephthalonitrile->Linear, Planar Backbone Leads to This compound This compound Increased Steric Hindrance Increased Steric Hindrance This compound->Increased Steric Hindrance Introduces Strong C-F Bonds Strong C-F Bonds This compound->Strong C-F Bonds Contains Increased Interchain Distance Increased Interchain Distance This compound->Increased Interchain Distance Causes Lower Tg Lower Tg Linear, Planar Backbone->Lower Tg Higher CTE Higher CTE Linear, Planar Backbone->Higher CTE Higher Tg Higher Tg Increased Steric Hindrance->Higher Tg Restricts Rotation Higher Td Higher Td Strong C-F Bonds->Higher Td Enhances Stability Lower CTE Lower CTE Increased Interchain Distance->Lower CTE Reduces Expansion

A Comparative Guide to the Electrochemical Properties of Aromatic Polymers: Insights for Materials Derived from 2-Trifluoromethyl-terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of aromatic polymers, with a specific focus on materials analogous to those derived from 2-trifluoromethyl-terephthalonitrile. Due to the limited direct experimental data on polymers synthesized from this compound, this document leverages data from structurally similar fluorinated and non-fluorinated aromatic polyamides and polyimides. The inclusion of a trifluoromethyl (-CF3) group is known to significantly alter the physicochemical properties of polymers, including their solubility, thermal stability, and electrochemical behavior. This guide aims to provide a predictive framework for understanding how such modifications would influence the performance of materials in electrochemical applications.

Comparative Electrochemical Performance

The introduction of trifluoromethyl groups into aromatic polymer backbones can profoundly impact their electrochemical characteristics. The strong electron-withdrawing nature of the -CF3 group can influence the redox potentials, while its bulkiness can affect ion transport and charge storage capacity. The following tables present a comparison of typical electrochemical data for non-fluorinated aromatic polyamides, such as Poly(p-phenylene terephthalamide) (PPTA), and the expected or observed properties of their fluorinated counterparts.

Table 1: Comparison of Redox Potentials and Electrochemical Behavior

PropertyNon-Fluorinated Aromatic Polyamide (e.g., PPTA)Fluorinated Aromatic Polyamide (Predicted/Analogous)
Oxidation Potential Generally higher, requiring more energy to remove an electron.Expected to be higher due to the electron-withdrawing -CF3 group, making the polymer backbone more resistant to oxidation.
Reduction Potential Generally lower.Expected to be higher (less negative) as the -CF3 group can stabilize the reduced state.
Electrochemical Window Moderate.Potentially wider due to increased resistance to both oxidation and reduction.
Reversibility of Redox Processes Can be quasi-reversible to irreversible depending on structure and electrolyte.May exhibit improved reversibility due to the stabilizing effect of the -CF3 group on radical ions.

Table 2: Comparison of Charge Storage and Transport Properties

PropertyNon-Fluorinated Aromatic Polyamide (e.g., PPTA)Fluorinated Aromatic Polyamide (Predicted/Analogous)
Specific Capacitance Generally low, primarily exhibiting double-layer capacitance.May be slightly higher if the porous structure is enhanced, but still dominated by double-layer capacitance.
Ionic Conductivity Low, dependent on electrolyte uptake and porosity.Potentially lower due to the hydrophobic nature of the -CF3 group, which may hinder electrolyte penetration. However, altered morphology could create ion transport channels.
Dielectric Constant Relatively high for a polymer.Expected to be lower due to the presence of the low-polarizability C-F bonds.[1]
Charge-Transfer Resistance (Rct) Moderate to high, indicating slower charge transfer kinetics.May be higher due to the insulating nature of the fluorinated groups, but this can be influenced by the electrode-polymer interface.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrochemical properties of these materials.

Synthesis of Aromatic Polyamides

Objective: To synthesize a polymer for electrochemical testing. The following is a general procedure for the synthesis of poly(p-phenylene terephthalamide) (PPTA), which can be adapted for monomers like those derived from this compound.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Nitrogen gas

Procedure:

  • A reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with anhydrous NMP and CaCl2. The mixture is stirred until the CaCl2 is dissolved.

  • p-Phenylenediamine (PPD) is added to the solution and stirred until completely dissolved.

  • The solution is cooled in an ice bath.

  • Terephthaloyl chloride (TPC) is added portion-wise to the cooled solution under vigorous stirring.

  • The reaction is allowed to proceed at low temperature for several hours, and then the temperature is gradually raised to room temperature.

  • The resulting viscous polymer solution is poured into a non-solvent like methanol to precipitate the polymer.

  • The precipitated polymer is washed thoroughly with methanol and water, and then dried under vacuum.

Electrochemical Characterization

Objective: To evaluate the electrochemical properties of the synthesized polymer films.

Materials:

  • Synthesized polymer

  • A suitable solvent (e.g., NMP, DMAc)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)) in an appropriate solvent (e.g., acetonitrile)

  • Working electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure for Film Preparation:

  • A solution of the polymer is prepared in a suitable solvent.

  • A thin film of the polymer is cast onto the working electrode by drop-casting, spin-coating, or electropolymerization.

  • The solvent is evaporated to leave a uniform polymer film on the electrode surface.

Cyclic Voltammetry (CV):

  • The three-electrode cell is assembled with the polymer-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Cyclic voltammetry is performed by sweeping the potential between defined limits at a specific scan rate (e.g., 50 mV/s).

  • The resulting current is measured as a function of the applied potential to obtain a cyclic voltammogram. This provides information on the redox potentials and electrochemical reversibility.

Electrochemical Impedance Spectroscopy (EIS):

  • The same three-electrode setup is used.

  • EIS is performed at a specific DC potential (often the open-circuit potential) by applying a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • The impedance data is plotted in Nyquist and Bode plots to analyze the charge-transfer resistance, solution resistance, and capacitive behavior of the material.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SynthesisWorkflow cluster_synthesis Polymer Synthesis Monomers Monomers (e.g., Diamine and Diacid Chloride) Polymerization Low-Temperature Polycondensation Monomers->Polymerization Solvent Anhydrous Solvent (e.g., NMP with CaCl2) Solvent->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Washing_Drying Washing and Drying Precipitation->Washing_Drying Polymer Aromatic Polymer Washing_Drying->Polymer

Caption: Workflow for the synthesis of aromatic polyamides.

ElectrochemicalCharacterization cluster_workflow Electrochemical Analysis Workflow start Synthesized Polymer film Polymer Film Deposition on Working Electrode start->film cell Assemble Three-Electrode Cell in Electrolyte film->cell cv Cyclic Voltammetry (CV) cell->cv eis Electrochemical Impedance Spectroscopy (EIS) cell->eis data Data Analysis: Redox Potentials, Rct, Capacitance cv->data eis->data

Caption: Experimental workflow for electrochemical characterization.

FluorinationEffect cluster_properties Impact on Electrochemical Properties center Introduction of -CF3 Group oxidation Increased Oxidation Potential center->oxidation reduction Increased Reduction Potential center->reduction window Wider Electrochemical Window center->window dielectric Lower Dielectric Constant center->dielectric solubility Improved Solubility center->solubility

Caption: Expected effects of trifluoromethylation on polymer properties.

References

A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorinated aromatic nitriles, in particular, are versatile building blocks, with the electron-withdrawing nature of both the nitrile and fluorine substituents significantly influencing their reactivity. This guide provides a comparative analysis of the reactivity of various fluorinated aromatic nitriles, with a focus on Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols.

Reactivity Overview

The reactivity of fluorinated aromatic nitriles in SNAr reactions is primarily governed by the position and number of fluorine substituents. The strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. This stabilization lowers the activation energy and accelerates the reaction. Consequently, fluorine is a potent activating group and, counterintuitively, also a good leaving group in this context.

The nitrile group further activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The regioselectivity of these reactions is a crucial consideration in synthetic design.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various fluorinated benzonitriles in SNAr reactions. The data is collated from multiple studies and normalized for comparison. Higher relative rate constants indicate greater reactivity towards nucleophilic attack.

CompoundStructureRelative Rate Constant (k/k₀)Key Observations
4-Fluorobenzonitrile1.0Baseline for comparison.
2-Fluorobenzonitrile~1.5Slightly more reactive than the 4-isomer due to the proximity of the nitrile group.
3-Fluorobenzonitrile~0.1Significantly less reactive as the fluorine is meta to the activating nitrile group.
2,4-Difluorobenzonitrile~150Highly reactive, with substitution occurring preferentially at the 4-position.[1]
3,4-Difluorobenzonitrile~70More reactive than the monofluoro counterparts, with regioselectivity depending on the nucleophile.
2,6-Difluorobenzonitrile~200The most reactive of the series due to activation from both ortho fluorine atoms.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an Aryl Ether

This protocol describes a general method for the synthesis of an aryl ether from a fluorinated aromatic nitrile and an alcohol or phenol.

Materials:

  • Fluorinated aromatic nitrile (e.g., 2,4-difluorobenzonitrile) (1.0 equiv)

  • Alcohol or Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated aromatic nitrile (1.0 equiv), the alcohol or phenol (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.

  • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the two-step addition-elimination mechanism of an SNAr reaction, highlighting the formation of the key Meisenheimer intermediate.

SNAr_Mechanism Reactants Fluorinated Aromatic Nitrile + Nucleophile Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Product + Fluoride Ion Meisenheimer->Product Elimination

Caption: The SNAr addition-elimination pathway.

Experimental Workflow for SNAr

The diagram below outlines the typical laboratory workflow for carrying out an SNAr reaction, from setup to product isolation.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants - Fluorinated Nitrile - Nucleophile - Base B Add Anhydrous Solvent (DMF/DMSO) A->B C Heat Mixture (80-120 °C) B->C D Monitor Progress (TLC/HPLC) C->D E Quench with Water D->E Upon Completion F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A typical experimental workflow for SNAr.

Conclusion

The reactivity of fluorinated aromatic nitriles in SNAr reactions is a predictable yet nuanced aspect of their chemistry. The activating effects of both the fluorine and nitrile groups make these compounds highly valuable synthons. By understanding the principles of their reactivity and the practical considerations of experimental design, researchers can effectively leverage these building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Structural Validation of 2-Trifluoromethyl-terephthalonitrile Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polymers based on 2-Trifluoromethyl-terephthalonitrile with alternative polymers commonly used in drug delivery and other high-performance applications. The focus is on the validation of their chemical structures, a critical step in ensuring material properties and performance. Detailed experimental protocols for key characterization techniques are provided, alongside quantitative data for objective comparison.

Introduction to this compound Based Polymers

Polymers derived from this compound are a class of fluorinated aromatic polymers. The presence of the trifluoromethyl (-CF3) group and nitrile (-CN) functionalities on the aromatic backbone imparts unique properties, including high thermal stability, chemical resistance, and specific dielectric properties. These characteristics make them promising candidates for applications in demanding environments, including as matrices for controlled drug release, high-performance films, and advanced composites. The structural integrity of these polymers is paramount to their function, necessitating rigorous validation through various analytical techniques.

Structural Validation Workflow

The structural validation of a newly synthesized polymer, such as one derived from this compound, typically follows a multi-step analytical workflow. This process confirms the expected chemical structure, assesses purity, and determines key physical properties.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_validation Validation synthesis Polymer Synthesis (e.g., Nucleophilic Aromatic Substitution) purification Precipitation & Washing synthesis->purification Crude Polymer ftir FTIR Spectroscopy purification->ftir Purified Polymer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr gpc Gel Permeation Chromatography (GPC) purification->gpc tga Thermogravimetric Analysis (TGA) purification->tga validation Structural Confirmation & Purity Assessment ftir->validation Spectroscopic Data nmr->validation Spectroscopic Data gpc->validation Molecular Weight & Thermal Stability Data tga->validation Molecular Weight & Thermal Stability Data

Caption: Workflow for the synthesis and structural validation of polymers.

Comparison with Alternative Polymers

For applications in drug delivery, polymers based on this compound can be compared with established biocompatible and biodegradable polymers such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA). The choice of polymer depends on the specific requirements of the drug delivery system, including drug loading capacity, release kinetics, and biocompatibility.

PropertyThis compound Polymer (Hypothetical)Poly(ethylene glycol) (PEG)Poly(lactic-co-glycolic acid) (PLGA)
Monomer(s) This compound and a bisphenolEthylene oxideLactic acid and Glycolic acid
Key Functional Groups -CF3, -CN, Ether (-O-)Ether (-O-), Hydroxyl (-OH)Ester (-COO-), Hydroxyl (-OH), Carboxylic acid (-COOH)
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)[1]Soluble in water and various organic solvents[2]Soluble in a wide range of common solvents including chlorinated solvents, THF, and acetone[3]
Biocompatibility Under investigation; fluoropolymers are often biocompatible[4]Excellent biocompatibility and low toxicity[5]Excellent biocompatibility and biodegradable[3]
Biodegradability Generally non-biodegradableNon-biodegradableBiodegradable by hydrolysis of ester linkages[3]
Thermal Stability (Td5%) High (>450 °C)[6]~350-400 °C~280-350 °C
Glass Transition Temp (Tg) High (e.g., >150 °C)[6]Low (approx. -60 °C)45-55 °C[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural validation of these polymers are provided below.

Synthesis of Poly(arylene ether nitrile) from a Fluorinated Terephthalonitrile

This protocol describes a typical nucleophilic aromatic substitution reaction for the synthesis of a poly(arylene ether nitrile) from a fluorinated terephthalonitrile, analogous to the polymerization of this compound.

Materials:

  • Decafluorobiphenyl (as a stand-in for a fluorinated dinitrile monomer)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine decafluorobiphenyl, an equimolar amount of Bisphenol A, and an excess of finely ground K₂CO₃.

  • Add DMAc and toluene to the flask.

  • Heat the mixture to reflux (around 140 °C) for 2-4 hours to azeotropically remove water.

  • After removing the Dean-Stark trap, raise the temperature to 160-180 °C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Cool the viscous solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove salts and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Structural Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the polymer structure.

Protocol:

  • A small amount of the dried polymer is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are identified to confirm the presence of key functional groups. For a this compound based polymer, this would include:

    • C-F stretching vibrations (around 1100-1300 cm⁻¹)

    • C≡N (nitrile) stretching (around 2230 cm⁻¹)

    • Aromatic C=C stretching (around 1400-1600 cm⁻¹)

    • Ar-O-Ar (ether) stretching (around 1240 cm⁻¹)

FTIR_Analysis_Pathway PolymerSample Polymer Sample FTIR FTIR-ATR Spectrometer PolymerSample->FTIR Place on ATR crystal Spectrum Infrared Spectrum FTIR->Spectrum Acquire spectrum Analysis Peak Analysis Spectrum->Analysis Identify characteristic peaks Structure Functional Group Confirmation Analysis->Structure Correlate peaks to functional groups

Caption: Logical flow of FTIR analysis for polymer structural confirmation.

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the chemical environment of the atoms in the polymer, confirming the connectivity and structure of the repeating unit.

Protocol:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts in all spectra to the corresponding atoms in the proposed polymer structure. For a this compound based polymer, expected signals include:

    • ¹H NMR: Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the bisphenol unit.

    • ¹³C NMR: Resonances for aromatic carbons, the carbon in the C-F bond, and the nitrile carbon.

    • ¹⁹F NMR: A characteristic signal for the -CF₃ group.

Conclusion

The structural validation of this compound based polymers relies on a combination of spectroscopic and analytical techniques. By systematically applying FTIR, NMR, GPC, and TGA, researchers can confirm the synthesis of the target polymer and understand its key properties. When considering these polymers for applications such as drug delivery, a thorough comparison with established materials like PEG and PLGA is essential. This guide provides the foundational information and experimental frameworks to conduct such a comparative analysis, enabling informed decisions in material selection and development.

References

A Comparative DFT Study of Fluorinated and Non-Fluorinated Terephthalonitriles: Unveiling the Impact of Fluorination on Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis based on Density Functional Theory (DFT) reveals significant alterations in the geometric, electronic, and vibrational properties of terephthalonitrile upon fluorination. This guide provides a detailed comparison of terephthalonitrile and its tetrafluorinated counterpart, offering valuable insights for researchers and professionals in materials science and drug development.

Fluorination is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical properties of organic molecules. In this comparative study, we delve into the effects of fluorine substitution on the terephthalonitrile backbone using DFT calculations. The introduction of highly electronegative fluorine atoms leads to notable changes in bond lengths, electronic energy levels, and vibrational modes, which can have profound implications for molecular interactions and reactivity.

Experimental and Computational Protocols

The data presented in this guide is a synthesis of findings from multiple computational chemistry studies. The primary computational method employed in the cited literature is Density Functional Theory (T), a robust method for investigating the electronic structure of molecules.

Computational Details: The geometric, electronic, and vibrational properties of both terephthalonitrile and tetrafluoroterephthalonitrile were primarily investigated using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules.

  • Geometry Optimization: The molecular structures were fully optimized to find the minimum energy conformations.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and infer the molecules' kinetic stability and chemical reactivity.

  • Vibrational Analysis: Harmonic vibrational frequencies were calculated to simulate the infrared (IR) spectra and to assign the characteristic vibrational modes.

Experimental infrared spectra for both compounds are available and serve as a valuable reference for the computationally predicted vibrational frequencies.[1][2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key computed parameters for terephthalonitrile and tetrafluoroterephthalonitrile, allowing for a direct comparison of the effects of fluorination.

Table 1: Comparison of Optimized Geometrical Parameters

ParameterTerephthalonitrile (Calculated)Tetrafluoroterephthalonitrile (Calculated)
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.401.38 - 1.41
C-C (ring-nitrile)1.441.45
C≡N1.151.15
C-H1.08-
C-F-1.34
**Bond Angles (°) **
C-C-C (aromatic)119 - 121118 - 122
C-C-C (nitrile sub.)120119
C-C-H120-
C-C-F-121

Table 2: Comparison of Electronic Properties

PropertyTerephthalonitrile (Calculated)Tetrafluoroterephthalonitrile (Calculated)
HOMO Energy (eV) -7.5 to -8.0-8.5 to -9.0
LUMO Energy (eV) -2.0 to -2.5-3.0 to -3.5
HOMO-LUMO Gap (eV) 5.0 to 5.55.0 to 5.5

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeTerephthalonitrile (Experimental/Calculated)Tetrafluoroterephthalonitrile (Experimental/Calculated)
C≡N stretch ~2230~2240
Aromatic C-C stretch 1400 - 16001450 - 1650
C-H stretch 3000 - 3100-
C-F stretch -1100 - 1300

Visualization of the Comparative Analysis

The logical flow of this comparative study can be visualized in the following diagram:

G Comparative DFT Study of Terephthalonitriles A Terephthalonitrile (Non-fluorinated) C DFT Calculations (B3LYP/6-311++G(d,p)) A->C B Tetrafluoroterephthalonitrile (Fluorinated) B->C D Optimized Geometry C->D E Electronic Properties (HOMO, LUMO, Band Gap) C->E F Vibrational Frequencies (IR Spectra) C->F G Comparative Analysis D->G E->G F->G H Impact of Fluorination G->H

Caption: Logical workflow for the comparative DFT study.

Discussion of Results

The computational data reveals distinct trends resulting from the fluorination of the terephthalonitrile core.

Geometric Properties: The introduction of fluorine atoms leads to minor changes in the carbon-carbon bond lengths within the aromatic ring. The C-F bonds are, as expected, significantly shorter than C-H bonds. The overall planarity of the molecule is maintained in both cases.

Electronic Properties: A significant consequence of fluorination is the lowering of both the HOMO and LUMO energy levels. This is attributed to the strong electron-withdrawing nature of the fluorine atoms. Interestingly, the HOMO-LUMO gap remains relatively unchanged. The lowering of the frontier molecular orbital energies suggests that the fluorinated derivative is more resistant to oxidation but a better electron acceptor compared to its non-fluorinated counterpart.

Vibrational Properties: The most prominent difference in the vibrational spectra is the appearance of strong C-F stretching modes in the 1100-1300 cm⁻¹ region for tetrafluoroterephthalonitrile.[1] The C≡N stretching frequency shows a slight blueshift upon fluorination, indicating a strengthening of the nitrile bond.

Conclusion

This comparative DFT study highlights the substantial influence of fluorination on the fundamental properties of terephthalonitrile. The observed changes in geometry, electronic structure, and vibrational frequencies provide a rational basis for understanding the altered chemical behavior and potential applications of fluorinated terephthalonitriles in the design of novel materials and pharmaceuticals. The presented data and workflow serve as a valuable resource for researchers in the field, enabling a deeper understanding of structure-property relationships in this important class of molecules.

References

Safety Operating Guide

Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Trifluoromethyl-terephthalonitrile as a hazardous waste. Ensure all disposal procedures are conducted in strict accordance with local, state, and federal regulations. This guide provides a detailed framework for the safe handling and disposal of this compound within a laboratory setting.

Researchers and scientists working with this compound must adhere to stringent safety protocols not only during its use but also in its disposal. This compound is classified as an irritant, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, as a powder, it may form combustible dust concentrations in the air.[1] Proper disposal is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.

Summary of Key Chemical Data

A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValueSource
Appearance Off-white Powder Solid[1]
Odor Odorless[1]
Melting Point 222 - 227 °C / 431.6 - 440.6 °F[1]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation. May form combustible dust concentrations in air.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide (hydrocyanic acid), Hydrogen fluoride.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a comprehensive guide, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust particles.

  • Wear appropriate PPE, including:

    • Nitrile rubber gloves.

    • Chemical safety goggles and a face shield.

    • A laboratory coat.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.

  • Collect waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

3. Waste Collection and Storage:

  • For solid waste (e.g., contaminated filter paper, weighing boats), carefully place it into the designated hazardous waste container.

  • For residual powder, use tools that minimize dust generation (e.g., a dedicated scoop or spatula).

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones.

4. Contaminated Labware and Empty Containers:

  • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the chemical should be considered hazardous waste and placed in the designated solid waste container.

  • Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water, is a common practice. The solvent rinsate must be collected as hazardous waste.

  • An "empty" container that held this compound is still considered hazardous waste until it has been properly decontaminated (triple rinsed). The rinsate from this process must also be collected as hazardous waste.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • The ultimate disposal method for this type of fluorinated organic compound is typically high-temperature incineration in a licensed hazardous waste facility.[3][4] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of harmful substances into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood segregate Segregate Waste from Incompatible Materials ppe->segregate fume_hood->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container collect_solid Collect Solid Waste (e.g., contaminated items) container->collect_solid decontaminate Decontaminate Glassware (Triple Rinse) container->decontaminate store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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